pNP-ADPr disodium
Description
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Propriétés
Formule moléculaire |
C21H24N6Na2O16P2 |
|---|---|
Poids moléculaire |
724.4 g/mol |
Nom IUPAC |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S)-3,4-dihydroxy-5-(4-nitrophenoxy)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H26N6O16P2.2Na/c22-18-13-19(24-7-23-18)26(8-25-13)20-16(30)14(28)11(41-20)5-38-44(34,35)43-45(36,37)39-6-12-15(29)17(31)21(42-12)40-10-3-1-9(2-4-10)27(32)33;;/h1-4,7-8,11-12,14-17,20-21,28-31H,5-6H2,(H,34,35)(H,36,37)(H2,22,23,24);;/q;2*+1/p-2/t11-,12?,14-,15+,16-,17+,20-,21?;;/m1../s1 |
Clé InChI |
NQOVHENPPPWLBJ-RAUFJQOQSA-L |
Origine du produit |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Principle of Action of pNP-ADPr Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the principle of action and applications of p-Nitrophenyl-ADP-ribose disodium (B8443419) salt (pNP-ADPr). This chromogenic substrate is instrumental in the continuous monitoring of several key enzymes involved in ADP-ribosylation signaling pathways, including Poly(ADP-ribose) Polymerases (PARPs), Poly(ADP-ribose) Glycohydrolase (PARG), and ADP-ribosyl Hydrolase 3 (ARH3). Its utility in high-throughput screening and kinetic analysis makes it a valuable tool for drug discovery and basic research in areas such as DNA repair, cancer biology, and neurodegenerative diseases. This document details the underlying biochemical principles, provides structured quantitative data, outlines detailed experimental protocols for key enzymes, and visualizes the relevant biological and experimental workflows.
Core Principle of Action
The fundamental principle behind the use of pNP-ADPr lies in its structure, which mimics the natural substrate of ADP-ribosylating enzymes. pNP-ADPr is composed of an ADP-ribose moiety linked to a p-nitrophenyl (pNP) group. Specific enzymes can recognize and cleave the glycosidic bond between the ADP-ribose and the pNP group. The enzymatic release of the p-nitrophenolate ion results in a measurable increase in absorbance at 405 nm, providing a direct and continuous method for monitoring enzyme activity.[1] This colorimetric assay offers a significant advantage over discontinuous methods, enabling real-time kinetic studies and high-throughput screening of potential inhibitors or activators of these enzymes.[1]
Enzymatic Hydrolysis of pNP-ADPr
The enzymatic reaction at the core of pNP-ADPr-based assays is the hydrolysis of the substrate to release ADP-ribose and p-nitrophenol. This reaction is catalyzed by enzymes such as PARPs, PARG, and ARH3. The liberated p-nitrophenol, in a solution with a pH above its pKa of ~7.1, exists predominantly in its phenolate (B1203915) form, which is intensely yellow and can be quantified spectrophotometrically.
Target Enzymes and Signaling Pathways
pNP-ADPr is a versatile substrate for several enzymes central to the regulation of cellular processes through ADP-ribosylation.
-
Poly(ADP-ribose) Polymerases (PARPs): This family of enzymes, particularly PARP-1, plays a critical role in DNA repair and genomic stability. Upon detecting DNA damage, PARP-1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, recruiting DNA repair factors. pNP-ADPr can be used to measure the activity of PARP-1, as well as other PARP family members like Tankyrase-1 and VPARP.[1]
-
Poly(ADP-ribose) Glycohydrolase (PARG): PARG is the primary enzyme responsible for the degradation of PAR chains, reversing the effects of PARP activation. It hydrolyzes the ribose-ribose bonds in PAR, releasing ADP-ribose units. The activity of PARG is crucial for regulating the levels of PAR in the cell and is a target for therapeutic intervention. pNP-ADPr serves as a substrate for monitoring PARG activity.[2][3]
-
ADP-ribosyl Hydrolase 3 (ARH3): ARH3 is another hydrolase involved in the degradation of PAR. Unlike PARG, ARH3 can also cleave the final ADP-ribose unit linked to a protein, specifically on serine residues. pNP-ADPr is also a substrate for ARH3, allowing for the characterization of its enzymatic activity.[2][3]
Quantitative Data: Enzyme Kinetics
The following table summarizes the kinetic parameters of various enzymes with pNP-ADPr as a substrate. This data is essential for designing experiments and for the comparative analysis of enzyme activity and inhibitor potency.
| Enzyme | Km (µM) | Vmax (nmol·min-1·mg-1) | Source |
| PARP-1 | 151 | 1.30 | [1] |
| Tankyrase-1 | 82 | 0.018 | [1] |
| VPARP | 46 | 0.002 | [1] |
Experimental Protocols
General Materials and Equipment
-
This compound salt
-
Purified enzyme (PARP-1, PARG, or ARH3)
-
Assay Buffer (specific to the enzyme, see below)
-
96-well clear, flat-bottom microplates
-
Absorbance microplate reader capable of measuring at 405 nm
-
Standard laboratory pipettes and consumables
Experimental Protocol for PARP-1 Activity Assay
This protocol is adapted for a continuous colorimetric assay of PARP-1 activity.
1. Reagent Preparation:
-
pNP-ADPr Stock Solution (10 mM): Dissolve the appropriate amount of this compound salt in sterile, nuclease-free water. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
PARP-1 Assay Buffer (1X): 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2. Prepare fresh from stock solutions.
-
pNP-ADPr Working Solution (0.25 mM): Dilute the 10 mM pNP-ADPr stock solution in 1X PARP-1 Assay Buffer. Prepare this solution fresh before each experiment.
-
Enzyme Solution: Dilute the purified PARP-1 enzyme to the desired concentration in 1X PARP-1 Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
2. Assay Procedure:
-
To each well of a 96-well plate, add 90 µL of the 0.25 mM pNP-ADPr working solution.
-
If screening for inhibitors, add 10 µL of the test compound at various concentrations (or vehicle control) to the wells.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 10 µL of the diluted PARP-1 enzyme solution to each well. The final reaction volume is 100 µL.
-
Immediately place the plate in the microplate reader and begin monitoring the absorbance at 405 nm. Take readings every 30-60 seconds for a period of 15-30 minutes.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
3. Data Analysis:
-
Calculate the rate of reaction (V) in terms of the change in absorbance per unit time (ΔAbs/min).
-
To convert this rate to moles of product formed per minute, use the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenolate at 405 nm (typically ~18,000 M-1cm-1 at pH > 8), c is the concentration, and l is the path length of the light through the solution.
-
For inhibitor studies, plot the reaction rate as a function of inhibitor concentration to determine the IC50 value.
Conclusion
This compound salt is a robust and versatile tool for the study of enzymes involved in ADP-ribosylation. Its use in a simple, continuous colorimetric assay facilitates the rapid and accurate determination of enzyme kinetics and the screening of potential therapeutic agents. The detailed protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively utilize pNP-ADPr in their research endeavors. As the field of ADP-ribosylation continues to expand, the applications of this valuable substrate are likely to grow in parallel.
References
The Chromogenic Substrate pNP-ADPr Disodium Salt: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of p-Nitrophenyl-adenosine diphosphate (B83284) ribose (pNP-ADPr) disodium (B8443419) salt, a valuable chromogenic substrate for researchers, scientists, and drug development professionals. This document details its primary applications in enzymatic assays, presents quantitative data, outlines experimental protocols, and illustrates the relevant biological signaling pathways.
Core Application: A Chromogenic Substrate for ADP-Ribosyl Hydrolases
pNP-ADPr disodium salt is principally utilized as a chromogenic substrate for the continuous colorimetric assay of specific ADP-ribosyl hydrolases. Its core function lies in its ability to be enzymatically cleaved, releasing p-nitrophenol (pNP), a yellow-colored product that can be quantified by measuring its absorbance at approximately 405 nm. This property allows for real-time monitoring of enzyme activity.
The primary enzymes studied using pNP-ADPr are:
-
Poly(ADP-ribose) glycohydrolase (PARG): A key enzyme in the DNA damage response pathway, responsible for the degradation of poly(ADP-ribose) (PAR) chains.
-
ADP-ribosyl hydrolase 3 (ARH3): An enzyme involved in the reversal of serine ADP-ribosylation, a critical post-translational modification in DNA damage signaling.[1]
While pNP-ADPr can also serve as a substrate for some Poly(ADP-ribose) polymerases (PARPs), such as PARP-1 and tankyrase-1, its application for these enzymes is less direct, and other assay methods are more commonly employed.[2]
Quantitative Data: Kinetic Parameters
The following tables summarize the kinetic parameters of human PARG and ARH3 with pNP-ADPr and a related fluorogenic substrate, TFMU-ADPr.[3]
Table 1: Kinetic Parameters for ADP-Ribosyl Hydrolase Substrates [3]
| Substrate | Enzyme | KM (μM) | Vmax (μmol/min/mg) |
| pNP-ADPr | hARH3 | 3.2 ± 0.6 | 1.7 ± 0.1 |
| TFMU-ADPr | hPARG | 66.2 ± 15 | 0.84 ± 0.05 |
| TFMU-ADPr | hARH3 | 6.3 ± 0.2 | 1.61 ± 0.02 |
hPARG: Human Poly(ADP-ribose) glycohydrolase; hARH3: Human ADP-ribosyl hydrolase 3.
Experimental Protocols
Continuous Colorimetric Assay for PARG and ARH3 Activity
This protocol outlines a general method for continuously monitoring PARG and ARH3 activity using pNP-ADPr.
Materials:
-
Purified recombinant human PARG or ARH3
-
This compound salt stock solution (e.g., 10 mM in water)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dilute the pNP-ADPr stock solution to the desired final concentrations in assay buffer. A typical starting concentration range is 1-200 µM.
-
Dilute the enzyme (PARG or ARH3) to the desired final concentration in assay buffer. The optimal enzyme concentration should be determined empirically but can start in the low nanomolar range.
-
-
Assay Setup:
-
Add 50 µL of the pNP-ADPr solution at various concentrations to the wells of a 96-well microplate.
-
To initiate the reaction, add 50 µL of the diluted enzyme solution to each well.
-
Include control wells containing the substrate and assay buffer without the enzyme to measure the background hydrolysis of pNP-ADPr.
-
-
Data Acquisition:
-
Immediately place the microplate in a plate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Convert the change in absorbance to the concentration of pNP produced using the molar extinction coefficient of p-nitrophenolate at a specific pH.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine KM and Vmax.
-
Signaling Pathways and Experimental Workflows
PARG in the DNA Damage Response
PARG plays a crucial role in the DNA damage response by hydrolyzing PAR chains synthesized by PARPs. This process is essential for the timely recruitment and dissociation of DNA repair factors at sites of damage.
ARH3 in Reversing Serine ADP-Ribosylation
ARH3 is a key hydrolase responsible for removing serine-linked mono-ADP-ribosylation, a recently discovered post-translational modification that is critical in the DNA damage response.
Experimental Workflow for Enzyme Kinetics using pNP-ADPr
The following diagram illustrates the general workflow for determining enzyme kinetic parameters using pNP-ADPr.
References
- 1. elifesciences.org [elifesciences.org]
- 2. Colorimetric Substrate and Methods for Detecting Poly(ADP-ribose) Polymerase Activity including PARP Enzymes PARP-1, VPARP, and Tankyrase-1 - Eureka | Patsnap [eureka.patsnap.com]
- 3. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PMC [pmc.ncbi.nlm.nih.gov]
synthesis and purification of pNP-ADPr disodium
An In-depth Technical Guide on the Synthesis and Purification of pNP-ADPr Disodium (B8443419)
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Nitrophenyl-α-D-ribofuranoside 5'-adenosine diphosphate (B83284) (pNP-ADPr) is a pivotal chromogenic substrate for the continuous monitoring of Poly(ADP-ribose) Glycohydrolase (PARG) and ADP-ribosyl Hydrolase 3 (ARH3) activities.[1] These enzymes are integral to the DNA damage response pathway, where they catalyze the hydrolysis of poly(ADP-ribose) (PAR) chains, a post-translational modification orchestrated by poly(ADP-ribose) polymerases (PARPs).[2][3] The ability to accurately measure PARG and ARH3 activity is fundamental to elucidating the complexities of DNA repair mechanisms and is a critical aspect in the development of targeted therapeutic inhibitors. This guide provides a comprehensive technical overview of the chemical , complemented by essential information on the relevant signaling pathways.
Core Signaling Pathways Involving PARG and ARH3
pNP-ADPr serves as a synthetic mimic of the 2',1"-glycosidic bond present in the natural PAR substrate of PARG and ARH3.[1] The enzymatic cleavage of this bond is a critical regulatory step in the cellular response to DNA damage.
The Role of PARG and ARH3 in the DNA Damage Response
In response to DNA damage, PARP enzymes rapidly synthesize extensive, branched PAR chains on a variety of nuclear proteins, including themselves.[4] This process, termed PARylation, creates a scaffold that facilitates the recruitment of DNA repair machinery. For the successful completion of DNA repair and cellular recovery, these PAR chains must be efficiently degraded.
-
PARG (Poly(ADP-ribose) glycohydrolase): As the principal enzyme for PAR degradation, PARG hydrolyzes the ribose-ribose linkages between ADP-ribose units, effectively depolymerizing the PAR chains.[2][5] It is important to note that PARG is incapable of cleaving the final ADP-ribose unit that is directly attached to the protein.[3]
-
ARH3 (ADP-ribosylhydrolase 3): ARH3 also possesses PAR-degrading activity, though it is less processive than PARG.[6] Critically, ARH3 is responsible for the removal of the terminal serine-linked mono(ADP-ribose) adduct, a modification that is resistant to PARG-mediated hydrolysis.[3][6]
The synergistic action of PARG and ARH3 ensures the complete and timely removal of PAR chains, which is essential for the proper regulation of the DNA repair process.[2]
Diagram of the PARG/ARH3 Signaling Pathway
Caption: The PARG/ARH3 signaling cascade in the DNA damage response.
Synthesis of pNP-ADPr Disodium
The chemical synthesis of pNP-ADPr is a multi-step process that requires careful control of reaction conditions and purification strategies. The following sections outline a generalized protocol based on established synthetic routes.[1]
Experimental Workflow for Synthesis
Caption: A generalized workflow for the chemical synthesis of pNP-ADPr.
Detailed Experimental Protocol
Note: This protocol is a representative guide and may necessitate optimization. All reactions should be conducted under anhydrous conditions unless otherwise indicated.
Step 1: Synthesis of Protected p-Nitrophenyl Ribofuranoside
-
The hydroxyl groups of p-nitrophenyl-β-D-ribofuranoside are protected using a suitable protecting group, such as tert-butyldimethylsilyl (TBS) ethers. This is typically achieved by reacting the ribofuranoside with TBDMSCl and imidazole (B134444) in an anhydrous solvent like DMF.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is purified by silica (B1680970) gel column chromatography.
Step 2: Synthesis of Protected and Phosphitylated Adenosine
-
The 2' and 3' hydroxyl groups of adenosine are protected, for instance, by the formation of an acetal.
-
The N6-amino group of adenosine is protected, for example, with a benzoyl group.
-
The 5'-hydroxyl group is phosphitylated using a phosphitylating agent such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
Step 3: Coupling Reaction
-
The phosphitylated adenosine derivative is coupled with the protected p-nitrophenyl ribofuranoside in the presence of an activator, such as 4,5-dicyanoimidazole (B129182) (DCI), in an anhydrous solvent like acetonitrile.
Step 4: Oxidation
-
The resulting phosphite triester is oxidized to the more stable phosphate (B84403) triester using a mild oxidizing agent, for example, a solution of iodine in a mixture of THF, water, and pyridine.
Step 5: Deprotection
-
All protecting groups are removed in a sequential or one-pot procedure. This typically involves treatment with a fluoride (B91410) source (e.g., TBAF) to cleave the silyl (B83357) ethers, followed by ammonolysis to remove the acyl protecting groups and the cyanoethyl group.
Step 6: Conversion to the Disodium Salt
-
The final product, after purification, is converted to the disodium salt by carefully titrating with a sodium-containing base (e.g., sodium bicarbonate or sodium hydroxide) to a neutral pH, followed by lyophilization.
Purification of this compound
The purification of the final product is paramount to eliminate unreacted starting materials, byproducts, and residual salts. High-performance liquid chromatography (HPLC) is the preferred method for achieving high purity.
Purification Workflow
Caption: A standard workflow for the purification of this compound.
Detailed HPLC Purification Protocol
-
HPLC System: A preparative reverse-phase HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column is typically employed for the separation of nucleotides and their analogs.[7]
-
Mobile Phase: A gradient elution using an ion-pairing agent is often required for optimal separation.
-
Mobile Phase A: An aqueous buffer, such as 50 mM triethylammonium (B8662869) bicarbonate (TEAB), pH 7.5.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient: A linear gradient from a low to a high concentration of Mobile Phase B is applied over a defined time to elute the product.
-
Detection: The elution profile is monitored at a wavelength where both the p-nitrophenyl and adenosine moieties absorb, typically around 260 nm and 310 nm.
-
Fraction Collection: Fractions corresponding to the major product peak are collected.
-
Post-Purification Processing:
-
The pure fractions are combined.
-
The volatile TEAB buffer is removed by repeated co-evaporation with water or by lyophilization.
-
The purified product is converted to the disodium salt as previously described.
-
The final product is lyophilized to yield a stable, dry powder.
-
Data Presentation
The following tables provide a summary of the expected quantitative data for the synthesis and characterization of pNP-ADPr.
Table 1: Synthesis and Purification Data
| Parameter | Typical Value |
| Overall Yield | 10-20% |
| Purity (by HPLC) | >95% |
| Physical Form | Lyophilized white to off-white powder |
| Salt Form | Disodium |
Table 2: Analytical Characterization Data
| Analysis Method | Expected Result |
| ¹H NMR | Characteristic peaks corresponding to the protons of the adenosine, ribose, and p-nitrophenyl moieties. |
| ³¹P NMR | Two distinct signals corresponding to the two phosphorus nuclei of the diphosphate bridge. |
| Mass Spectrometry (ESI-) | A molecular ion peak consistent with the calculated mass of the pNP-ADPr anion. |
| UV-Vis Spectroscopy | Absorbance maxima characteristic of the adenosine and p-nitrophenolate chromophores. |
Table 3: Kinetic Parameters for Enzymatic Hydrolysis of pNP-ADPr [1]
| Enzyme | Substrate | K_m (µM) |
| Human PARG | pNP-ADPr | ~50 |
| Human ARH3 | pNP-ADPr | ~100 |
Conclusion
The , although a challenging multi-step endeavor, yields an invaluable reagent for the study of ADP-ribosylation signaling. The detailed protocols and data presented in this technical guide are intended to provide a solid foundation for the successful preparation and characterization of this important chromogenic substrate. The use of high-purity pNP-ADPr in enzymatic assays will continue to be instrumental in advancing our understanding of the roles of PARG and ARH3 in cellular processes and in the development of novel therapeutics targeting the DNA damage response pathway.
Disclaimer: This document is for informational purposes only and should be used by trained professionals in a suitably equipped laboratory setting. All appropriate safety precautions must be taken when handling chemicals.
References
- 1. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Frontiers | The Making and Breaking of Serine-ADP-Ribosylation in the DNA Damage Response [frontiersin.org]
- 4. PARP enzyme synthesis of protein-free poly(ADP-ribose): Implications for DNA damage signaling and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PARG Mutation Uncovers Critical Structural Determinant for Poly(ADP-Ribose) Hydrolysis and Chromatin Regulation in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serine ADP-ribosylation reversal by the hydrolase ARH3 | eLife [elifesciences.org]
- 7. Determination of intracellular concentrations of the TRPM2 agonist ADP-ribose by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chromogenic Unmasking of pNP-ADPr: A Technical Guide to its Mechanism as a Substrate for ADP-Ribosyl Hydrolases
For Immediate Release
This technical guide provides an in-depth exploration of the mechanism, application, and technical data surrounding p-Nitrophenyl-Adenosine Diphosphate Ribose (pNP-ADPr) disodium (B8443419) salt, a chromogenic substrate pivotal for the continuous monitoring of specific ADP-ribosyl hydrolase activities. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key information on the substrate's function, presents quantitative data in a comparative format, and offers detailed experimental protocols.
Executive Summary
pNP-ADPr is a synthetic substrate designed to mimic the natural substrates of enzymes that cleave ADP-ribose units from proteins. Its utility lies in a straightforward colorimetric assay where the enzymatic hydrolysis of pNP-ADPr releases p-nitrophenol (pNP), a chromophore that can be quantified by measuring absorbance at 405 nm. This enables real-time kinetic analysis of enzymes such as Poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosyl hydrolase 3 (ARH3), key "erasers" in the dynamic post-translational modification process of ADP-ribosylation. This guide will detail the underlying biochemical principles, provide a summary of kinetic parameters, and present a standardized protocol for its use in enzymatic assays.
The Landscape of ADP-Ribosylation Signaling
ADP-ribosylation is a crucial post-translational modification where ADP-ribose moieties are transferred from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to target proteins. This process is governed by a balance between "writer" enzymes, primarily the Poly(ADP-ribose) Polymerase (PARP) superfamily, and "eraser" enzymes, which remove the ADP-ribose modifications.
The PARP family of enzymes catalyzes the transfer of ADP-ribose to target proteins, forming either mono(ADP-ribose) (MAR) or poly(ADP-ribose) (PAR) chains. This signaling is integral to numerous cellular processes, including DNA damage repair, chromatin remodeling, and cell death pathways.
The removal of these ADP-ribose chains is carried out by a class of enzymes known as ADP-ribosyl hydrolases. Among the most prominent are:
-
Poly(ADP-ribose) glycohydrolase (PARG): The primary enzyme responsible for degrading PAR chains by hydrolyzing the ribose-ribose bonds.[1] It acts as both an endo- and exoglycosidase but is unable to cleave the final ADP-ribose unit linked to the protein.[2]
-
ADP-ribosyl hydrolase 3 (ARH3): Capable of degrading PAR polymers and, importantly, can remove the terminal serine-linked mono-ADP-ribose left after PARG activity.
-
Terminal ADP-ribose protein Glycohydrolase (TARG1): Specifically removes mono-ADP-ribose from glutamate (B1630785) and aspartate residues.
The development of specific substrates for these "eraser" enzymes is critical for understanding their function and for screening potential therapeutic inhibitors.
The Core Mechanism of pNP-ADPr as a Chromogenic Substrate
pNP-ADPr was developed as a tool for the first continuous activity assays for PARG and ARH3.[2][3][4] The design of the molecule replaces the natural 2',1"-glycosidic bond found in PAR with a phenolic glycoside linkage to p-nitrophenol.
The core mechanism is a one-step enzymatic hydrolysis reaction:
-
The ADP-ribosyl hydrolase (either PARG or ARH3) recognizes and binds to the pNP-ADPr substrate.
-
The enzyme catalyzes the cleavage of the glycosidic bond between the ADP-ribose moiety and the p-nitrophenyl group.
-
This releases p-nitrophenol (pNP) and ADP-ribose as separate products.
-
In a solution with a pH above its pKa of ~7.15, p-nitrophenol is deprotonated to form the p-nitrophenolate ion, which exhibits a distinct yellow color.
-
The concentration of the p-nitrophenolate product can be continuously monitored by measuring the increase in absorbance at 405 nm.
This direct relationship between enzymatic activity and color change allows for real-time kinetic studies without the need for complex coupled assays or radioactive materials. It has been demonstrated that both PARG and ARH3 selectively hydrolyze the α-anomer of pNP-ADPr, which is consistent with their natural substrates.[3]
Quantitative Data
The utility of pNP-ADPr as a substrate is defined by its kinetic parameters with specific enzymes and the spectrophotometric properties of its product, p-nitrophenol.
Enzyme Kinetic Parameters
The Michaelis-Menten constant (KM) and maximum reaction velocity (Vmax) are crucial for designing experiments and interpreting results. The following table summarizes the available kinetic data for the hydrolysis of pNP-ADPr. It is important to note that while pNP-ADPr is a substrate for human PARG, specific kinetic parameters for the human enzyme with this substrate were not detailed in the primary literature; data for the T. thermophila homolog is provided for comparison.
| Enzyme | Substrate | KM (μM) | Vmax (μmol/min/mg) | Source |
| T. thermophila PARG (ttPARG) | pNP-ADPr | 210 ± 10 | 16.9 ± 0.5 | [3] |
| Human ARH3 (hARH3) | pNP-ADPr | 3.2 ± 0.6 | 1.7 ± 0.1 | [3] |
| Human PARG (hPARG) | TFMU-ADPr | 66.2 ± 15 | 0.84 ± 0.05 | [3] |
| Human ARH3 (hARH3) | TFMU-ADPr | 6.3 ± 0.2 | 1.61 ± 0.02 | [3] |
*TFMU-ADPr is a fluorogenic analog of pNP-ADPr.
Spectrophotometric Data for p-Nitrophenol (pNP)
The calculation of enzyme activity from absorbance data relies on the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) of the product is a key parameter.
| Parameter | Value | Conditions |
| Wavelength of Max Absorbance (λmax) | 405 nm | pH > 7.5 |
| Molar Extinction Coefficient (ε) | 18,000 M-1cm-1 | In NaOH or at alkaline pH |
Note: The exact molar extinction coefficient can be influenced by buffer composition and pH.
Experimental Protocols
The following section provides a detailed methodology for a continuous enzymatic assay using pNP-ADPr, adapted from established protocols.[3]
Reagents and Materials
-
This compound salt
-
Purified recombinant human PARG or ARH3
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT
-
384-well clear, flat-bottom microplate
-
Microplate reader capable of absorbance measurements at 405 nm and temperature control
Experimental Workflow
Detailed Assay Protocol
-
Preparation of Substrate Stock Solutions: Prepare a 10 mM stock solution of pNP-ADPr in sterile, nuclease-free water. From this stock, create a series of 10x working solutions by diluting into the Assay Buffer. For a typical KM determination, these concentrations should span a range from approximately 0.1 x KM to 10 x KM.
-
Preparation of Enzyme Solution: Thaw the purified enzyme on ice. Prepare the final enzyme solution by diluting the enzyme stock to the desired working concentration (e.g., 2.2 nM) in cold Assay Buffer.[3] Keep the enzyme solution on ice until use.
-
Assay Setup:
-
Dispense 5 µL of each 10x substrate working solution into the wells of a 384-well microplate. Include wells with Assay Buffer only as a no-substrate control.
-
To initiate the reaction, add 45 µL of the enzyme solution to each well. The final reaction volume will be 50 µL. It is recommended to use a multi-channel pipette for simultaneous addition to minimize timing variability.
-
-
Data Collection:
-
Immediately place the microplate into a plate reader pre-equilibrated to the desired temperature (e.g., 37°C).
-
Shake the plate for 5 seconds to ensure thorough mixing.
-
Begin recording the absorbance at 405 nm at regular, short intervals (e.g., every 2 seconds) for a total duration of 5 to 10 minutes.
-
Data Analysis
-
Determine Initial Reaction Rates (V₀):
-
For each substrate concentration, plot the absorbance at 405 nm against time (in seconds or minutes).
-
Identify the initial linear portion of each progress curve. The slope of this linear portion represents the initial reaction rate (V₀) in absorbance units per unit of time (e.g., ΔAbs/min).
-
-
Convert Absorbance Rate to Molar Rate:
-
Use the Beer-Lambert law to convert the rate from ΔAbs/min to moles of product per minute.
-
Rate (mol/min) = (V₀ / ε * l) * V
-
V₀ = Initial rate (ΔAbs/min)
-
ε = Molar extinction coefficient of pNP (18,000 M-1cm-1)
-
l = Path length of the light in the well (in cm). For microplates, this must be determined or a standard curve of pNP can be used.
-
V = Total reaction volume in Liters (e.g., 50 x 10-6 L)
-
-
-
Calculate Specific Activity:
-
Divide the molar rate by the amount of enzyme (in mg or moles) added to each well to obtain the specific activity (e.g., in µmol/min/mg).
-
-
Determine Kinetic Parameters (KM and Vmax):
-
Plot the initial reaction rates (V₀) against the corresponding substrate concentrations.
-
Fit the resulting data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism) to determine the KM and Vmax values.
-
Conclusion
This compound salt is a robust and convenient chromogenic substrate that has enabled the continuous, real-time monitoring of PARG and ARH3 activity. Its simple hydrolysis mechanism, which produces the easily quantifiable chromophore p-nitrophenol, facilitates high-throughput screening for inhibitors and detailed kinetic characterization of these important ADP-ribosyl hydrolases. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to leverage this powerful tool in the study of ADP-ribosylation signaling and the development of novel therapeutics.
References
- 1. ADP-ribose hydrolases: biological functions and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding Kinetics and Activity of Human Poly(ADP-ribose) Polymerase-1 on Oligo-Deoxyribonucleotide Substrates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Absorbance Spectrum of pNP-ADPr Disodium Salt
For researchers, scientists, and drug development professionals working with enzymes that metabolize ADP-ribose, a thorough understanding of the spectrophotometric properties of their substrates is paramount. This guide provides a detailed overview of the absorbance spectrum of p-Nitrophenyl-adenosine diphosphate (B83284) ribose (pNP-ADPr) disodium (B8443419) salt, a widely used colorimetric substrate. A key application for this compound is in continuous activity assays for enzymes such as Poly(ADP-ribose) polymerase (PARP), Poly(ADP-ribose) glycohydrolase (PARG), and ADP-ribosyl hydrolase 3 (ARH3)[1][2][3].
The utility of pNP-ADPr as a substrate lies in the distinct spectral shift that occurs upon its enzymatic hydrolysis. The intact molecule has an absorbance maximum at a lower wavelength, while the cleavage product, p-nitrophenol (pNP), exhibits a strong absorbance at a higher wavelength under basic conditions. This spectral separation allows for the continuous monitoring of enzyme activity by observing the increase in absorbance at the λmax of the released pNP.
Quantitative Absorbance Data
The following table summarizes the key quantitative data related to the absorbance spectra of pNP-ADPr disodium salt and its hydrolysis product, p-nitrophenol (pNP).
| Compound | Form | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Solvent/Conditions |
| This compound salt | Intact | 259 | 15200 | Water[4] |
| p-Nitrophenol (pNP) | Acidic | 317 - 360 | Not specified | pH < 7[5][6] |
| Basic (phenolate) | 400 - 405 | ~13,433 - 17,000 | pH > 8 (e.g., pH 8.0-9.0)[7][8] | |
| Isosbestic Point | ~347 | Not specified | pH-independent[9] |
Note: The molar extinction coefficient of pNP is highly dependent on pH. The provided range for the basic form is based on experimentally determined values.
Enzymatic Hydrolysis and Detection Principle
The core of the assay involving pNP-ADPr is the enzymatic cleavage of the glycosidic bond between the ADP-ribose and the p-nitrophenyl group. This reaction releases p-nitrophenol, which, in a solution with a pH above its pKa (~7.1), exists predominantly in its phenolate (B1203915) form. This anionic form has a characteristic yellow color and a strong absorbance maximum around 405 nm. The enzymatic activity is therefore directly proportional to the rate of increase in absorbance at this wavelength.
Below is a diagram illustrating the enzymatic hydrolysis of pNP-ADPr and the subsequent detection of the released p-nitrophenol.
Caption: Workflow of enzymatic assay using pNP-ADPr.
Experimental Protocol: Measuring the Absorbance Spectrum
This protocol outlines the steps to determine the absorbance spectrum of this compound salt and to monitor its enzymatic hydrolysis.
Materials:
-
This compound salt
-
Purified enzyme (e.g., PARG or ARH3)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with appropriate cofactors)
-
Stop solution (e.g., 1 M NaOH, for endpoint assays)
-
UV-Vis spectrophotometer and quartz cuvettes or a microplate reader
Procedure:
-
Preparation of Stock Solution:
-
Dissolve this compound salt in nuclease-free water to a concentration of 10 mM. Store in aliquots at -20°C.
-
-
Determination of pNP-ADPr Absorbance Spectrum:
-
Dilute the pNP-ADPr stock solution in the assay buffer to a final concentration of 100 µM.
-
Use the assay buffer as a blank.
-
Scan the absorbance of the solution from 230 nm to 500 nm using the spectrophotometer.
-
The resulting spectrum should show a peak at approximately 259 nm.
-
-
Enzymatic Activity Assay (Kinetic):
-
Prepare a reaction mixture in a cuvette or microplate well containing the assay buffer and the desired concentration of pNP-ADPr (e.g., 100 µM).
-
Initiate the reaction by adding a small volume of the purified enzyme.
-
Immediately begin monitoring the increase in absorbance at 405 nm over time at a constant temperature.
-
The initial rate of the reaction can be determined from the linear portion of the absorbance versus time plot.
-
-
Enzymatic Activity Assay (Endpoint):
-
Set up reaction tubes with the assay buffer and pNP-ADPr.
-
Add the enzyme to start the reaction and incubate for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme.
-
Stop the reaction by adding a volume of stop solution (e.g., 1 M NaOH). This also ensures the pNP is in its fully deprotonated, colored form.
-
Measure the absorbance of the solution at 405 nm.
-
A standard curve of pNP should be prepared to convert absorbance values to the concentration of the product formed.
-
Data Analysis:
The concentration of the released pNP can be calculated using the Beer-Lambert law (A = εcl), where:
-
A is the absorbance at 405 nm.
-
ε is the molar extinction coefficient of pNP at the pH of the assay.
-
c is the concentration of pNP.
-
l is the path length of the cuvette (typically 1 cm).
This technical guide provides the foundational knowledge for utilizing this compound salt in enzymatic assays. Accurate and reproducible results depend on careful execution of the experimental protocols and a clear understanding of the spectral properties of both the substrate and the product.
References
- 1. pNP-ADPr | TargetMol [targetmol.com]
- 2. This compound (ADP-ribose-pNP disodium) | PAR | | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ADPR-pNP / ADP-ribose-pNP BIOLOG Life Science Institute [biolog.de]
- 5. PNP Spec Lab RPT | PDF | Ultraviolet–Visible Spectroscopy | Absorbance [scribd.com]
- 6. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mathquest.carroll.edu [mathquest.carroll.edu]
- 8. web.viu.ca [web.viu.ca]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Utilizing pNP-ADPr Disodium Salt for the Study of the PARP Enzyme Family
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Poly(ADP-ribose) Polymerase (PARP) enzyme family is a critical player in a multitude of cellular processes, most notably DNA damage repair, making it a key target in oncology and other therapeutic areas. The development of robust and efficient assays to screen for PARP inhibitors is paramount for advancing drug discovery. This technical guide provides a comprehensive overview of the use of para-nitrophenyl-adenosine diphosphate (B83284) ribose (pNP-ADPr) disodium (B8443419) salt, a chromogenic substrate, for the continuous colorimetric monitoring of PARP enzyme activity. This guide details the underlying principles of the assay, presents key quantitative data, and offers detailed experimental protocols for its implementation in a research setting. Furthermore, it includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the application of this powerful research tool.
Introduction to the PARP Enzyme Family and pNP-ADPr
The PARP superfamily consists of 17 members that catalyze the transfer of ADP-ribose units from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to target proteins, a post-translational modification known as ADP-ribosylation. While some members catalyze mono-ADP-ribosylation, others, like the well-studied PARP-1 and PARP-2, are responsible for poly-ADP-ribosylation (PARylation). This process is integral to the DNA damage response (DDR), particularly in the base excision repair (BER) pathway for single-strand breaks. Upon detecting a DNA break, PARP-1 binds to the damaged site and synthesizes long, branched chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.
Given their central role in DNA repair, inhibitors of PARP enzymes have emerged as a promising class of anti-cancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.
The study of PARP enzymes and the screening for their inhibitors necessitate reliable and high-throughput assay methods. pNP-ADPr disodium salt is a colorimetric substrate that enables the continuous assessment of PARP activity. The enzymatic cleavage of pNP-ADPr by PARP releases p-nitrophenol, a chromophore that can be readily detected by measuring the absorbance at 405 nm. This provides a straightforward and continuous method to monitor enzyme kinetics and to screen for inhibitory compounds.
Quantitative Data: Kinetic Parameters of PARP Enzymes with pNP-ADPr
The utility of pNP-ADPr as a substrate has been characterized for several members of the PARP family. The following table summarizes the key kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), for PARP-1, Tankyrase-1, and VPARP.
| Enzyme | Km (μM) | Vmax |
| PARP-1 | 151 | 1.30 nmol/min/mg |
| Tankyrase-1 | 82 | 18 pmol/min/mg |
| VPARP | 46 | 2 pmol/min/mg |
Note: This data is compiled from publicly available sources and provides a baseline for assay development and comparison.
Experimental Protocols
This section provides a detailed methodology for utilizing this compound salt in a continuous colorimetric assay to measure PARP-1 activity and to screen for its inhibitors.
Materials and Reagents
-
This compound salt
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2
-
PARP inhibitors (e.g., Olaparib, Rucaparib, Veliparib) for control experiments
-
DMSO (for dissolving inhibitors)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Preparation of Reagents
-
pNP-ADPr Stock Solution (10 mM): Dissolve the appropriate amount of this compound salt in sterile, nuclease-free water. Prepare fresh for each experiment.
-
PARP-1 Enzyme Stock Solution: Reconstitute the lyophilized enzyme in the recommended buffer to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Activated DNA Stock Solution: Prepare a stock solution of activated DNA at a concentration of 1 mg/mL in nuclease-free water.
-
Inhibitor Stock Solutions (10 mM): Dissolve PARP inhibitors in 100% DMSO.
Experimental Workflow: PARP-1 Activity Assay
The following diagram illustrates the general workflow for the pNP-ADPr-based PARP-1 activity assay.
Caption: Workflow for the PARP-1 colorimetric assay using pNP-ADPr.
Detailed Protocol: Measuring PARP-1 Activity
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the assay buffer and activated DNA.
-
Enzyme Preparation: Dilute the PARP-1 enzyme stock to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically but a starting point of 10-50 nM is recommended.
-
Assay Setup: To each well of a 96-well plate, add the following in order:
-
Assay Buffer to bring the final volume to 100 µL.
-
Activated DNA (final concentration of 10 µg/mL).
-
Diluted PARP-1 enzyme.
-
-
Reaction Initiation: To initiate the reaction, add the pNP-ADPr working solution to each well. The final concentration of pNP-ADPr should be varied to determine the Km, starting with a range from 10 µM to 500 µM.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-set to 25°C or 37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes.
Detailed Protocol: Screening for PARP-1 Inhibitors
-
Assay Setup: To each well of a 96-well plate, add the following in order:
-
Assay Buffer.
-
Activated DNA (final concentration of 10 µg/mL).
-
Test compound or known inhibitor at various concentrations (typically a serial dilution). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%. Include a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" control.
-
Diluted PARP-1 enzyme.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the pNP-ADPr working solution to all wells. The concentration of pNP-ADPr should be at or near the Km value for PARP-1 (approximately 150 µM).
-
Data Acquisition: Monitor the absorbance at 405 nm as described in section 3.4.5.
Data Analysis
-
Calculate Initial Velocity: For each concentration of substrate or inhibitor, plot the absorbance at 405 nm against time. The initial reaction velocity (Vo) is the slope of the linear portion of this curve.
-
Determine Kinetic Parameters: To determine the Km and Vmax, plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using a non-linear regression software.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - ( (Vo of inhibitor - Vo of no enzyme) / (Vo of no inhibitor - Vo of no enzyme) )] * 100
-
-
Determine IC50 Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, which can be determined by fitting the data to a sigmoidal dose-response curve.
Note: As of the writing of this guide, specific IC50 values for common PARP inhibitors determined using the pNP-ADPr colorimetric assay are not widely available in the peer-reviewed literature. Researchers are encouraged to determine these values empirically using the protocol outlined above with well-characterized inhibitors as positive controls.
Signaling Pathways and Logical Relationships
The pNP-ADPr assay is a tool to study the enzymatic activity of PARP, which is a key component of cellular signaling, particularly in the DNA damage response.
PARP-1 Activation in the DNA Damage Response
The following diagram illustrates the central role of PARP-1 in signaling single-strand DNA breaks.
Caption: PARP-1 activation and signaling in response to DNA damage.
Conclusion
The this compound salt provides a valuable tool for the continuous colorimetric monitoring of PARP enzyme activity. This in-depth technical guide has provided the necessary background, quantitative data, and detailed experimental protocols for researchers, scientists, and drug development professionals to effectively utilize this assay. The straightforward nature of this method, coupled with its adaptability for high-throughput screening, makes it an attractive option for the discovery and characterization of novel PARP inhibitors. By following the outlined procedures, researchers can confidently implement this assay to advance our understanding of the PARP enzyme family and to accelerate the development of new therapeutics.
The Discovery and Application of pNP-ADPr: A Chromogenic Substrate for Probing Poly(ADP-ribose) Glycohydrolase (PARG) Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) glycohydrolase (PARG) is a critical enzyme in the DNA damage response pathway, responsible for the catabolism of poly(ADP-ribose) (PAR) chains. The study of PARG has been pivotal in understanding genome integrity and has emerged as a promising target for cancer therapy. The development of robust and continuous assays to monitor PARG activity has been instrumental in this progress. This technical guide provides a comprehensive overview of the discovery, history, and application of p-nitrophenyl-adenosine diphosphate (B83284) ribose (pNP-ADPr) as a chromogenic substrate for PARG. We delve into the limitations of previous assay methodologies, the development and validation of the pNP-ADPr-based assay, detailed experimental protocols, and its utility in kinetic analysis and inhibitor screening. Furthermore, we present key signaling pathways involving PARG and illustrate experimental workflows using diagrammatic representations to provide a thorough resource for researchers in the field.
Introduction: The Need for a Continuous PARG Assay
Poly(ADP-ribosylation) is a post-translational modification crucial for various cellular processes, most notably the DNA damage response (DDR). Poly(ADP-ribose) polymerases (PARPs) synthesize long, branched chains of poly(ADP-ribose) (PAR) at sites of DNA damage, which serve as a scaffold to recruit DNA repair proteins. The timely removal of these PAR chains by Poly(ADP-ribose) glycohydrolase (PARG) is essential for the completion of DNA repair and the maintenance of genomic stability.
Historically, the measurement of PARG activity has been challenging. Early methods predominantly relied on discontinuous and often cumbersome techniques:
-
Radioisotopic Assays: These assays typically involve the enzymatic synthesis of radiolabeled PAR, followed by incubation with PARG and subsequent quantification of the released radiolabeled ADP-ribose, often requiring separation by thin-layer chromatography. While sensitive, these methods are labor-intensive, produce radioactive waste, and are not amenable to high-throughput screening (HTS).
-
FRET-Based Assays: Förster Resonance Energy Transfer (FRET) assays were developed to offer a more continuous and HTS-compatible format. However, these multi-component systems can be complex to set up and may suffer from interference from colored or fluorescent compounds, limiting their utility in drug discovery screens.
The limitations of these traditional methods highlighted the need for a simple, robust, and continuous assay for monitoring PARG activity. This need was addressed by the development of small molecule substrates that release a chromogenic or fluorogenic reporter upon enzymatic cleavage.
The Dawn of a New Substrate: The Discovery of pNP-ADPr
A significant breakthrough in PARG assay technology came with the design and synthesis of p-nitrophenyl-adenosine diphosphate ribose (pNP-ADPr). Drown et al. in 2018 reported the development of this novel chromogenic substrate, which mimics the natural substrate of PARG.[1]
The design of pNP-ADPr was inspired by the structure of PAR, where the glycosidic bond between ADP-ribose units is the target for PARG's hydrolytic activity. In pNP-ADPr, one of the ribose units is replaced with a p-nitrophenyl (pNP) group linked via a glycosidic bond.[1][2] When PARG cleaves this bond, it releases p-nitrophenolate, a yellow-colored compound that can be continuously monitored by measuring the absorbance at 405 nm.[1][3] This provides a direct and real-time measurement of PARG activity.
The development of pNP-ADPr and its fluorogenic counterpart, TFMU-ADPr, represented the first continuous activity assays for PARG and the related enzyme, ADP-ribosyl hydrolase 3 (ARH3).[1][2][4]
Quantitative Data Presentation
The pNP-ADPr assay has been instrumental in determining the kinetic parameters of PARG and for quantifying the potency of its inhibitors.
Kinetic Parameters for PARG and ARH3 with pNP-ADPr
The following table summarizes the Michaelis-Menten kinetic constants for human PARG (hPARG) and human ARH3 (hARH3) with pNP-ADPr as a substrate.
| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |
| hPARG | pNP-ADPr | 230 ± 30 | 1.8 ± 0.1 | 7800 | [1] |
| hARH3 | pNP-ADPr | 140 ± 20 | 0.058 ± 0.002 | 410 | [1] |
IC50 Values of PARG Inhibitors
The pNP-ADPr assay and other similar continuous assays are frequently used to determine the half-maximal inhibitory concentration (IC50) of small molecule inhibitors.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference(s) |
| PDD00017273 | PARG | Biochemical PAR chain persistence | 26 | [5][6][7][8][9] |
| ADP-HPD | PARG | Not specified | 120 | [10][11][12] |
Experimental Protocols
This section provides a detailed methodology for performing a continuous PARG activity assay using pNP-ADPr.
Synthesis of pNP-ADPr
The chemical synthesis of pNP-ADPr is a complex multi-step process. While a detailed step-by-step guide is beyond the scope of this document, the general strategy involves two key challenges: a late-stage pyrophosphate coupling and a 1,2-cis selective glycosylation of a furanoside.[1] The synthesis generally follows a convergent approach where a protected adenosine (B11128) phosphoramidite (B1245037) and a glycosyl donor bearing the p-nitrophenyl group are synthesized separately and then coupled to form the pyrophosphate linkage.[1][9][13][14][15][16][17]
Continuous Colorimetric PARG Activity Assay
This protocol is adapted from the methods described by Drown et al. (2018).[1][3]
Materials:
-
Recombinant human PARG enzyme
-
pNP-ADPr substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 2 mM MgCl2, 1 mM TCEP, 0.01% Triton X-100
-
96-well or 384-well clear, flat-bottom microplates
-
Spectrophotometer capable of reading absorbance at 405 nm in kinetic mode
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of pNP-ADPr in sterile water.
-
Dilute the recombinant PARG to the desired working concentration in cold Assay Buffer. Keep the enzyme on ice.
-
Prepare serial dilutions of the pNP-ADPr substrate in Assay Buffer to generate a range of concentrations for kinetic analysis (e.g., 0-1000 µM).
-
-
Assay Setup:
-
Add a fixed volume of the pNP-ADPr substrate dilutions to the wells of the microplate.
-
To initiate the reaction, add a fixed volume of the diluted PARG enzyme to each well. The final reaction volume will depend on the plate format (e.g., 50-100 µL for a 96-well plate).
-
Include control wells:
-
No-enzyme control: Substrate in Assay Buffer without PARG.
-
No-substrate control: PARG in Assay Buffer without substrate.
-
-
-
Data Acquisition:
-
Immediately place the plate in a pre-warmed spectrophotometer (e.g., at 37°C).
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot. The rate of p-nitrophenolate formation can be calculated using the Beer-Lambert law (ε of p-nitrophenolate at pH 7.5 is ~10,000 M-1cm-1).
-
For kinetic parameter determination, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis software.
-
PARG Inhibitor IC50 Determination
This protocol describes how to determine the potency of a PARG inhibitor using the pNP-ADPr assay.
Procedure:
-
Prepare Inhibitor Dilutions:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution in Assay Buffer.
-
-
Assay Setup:
-
Add a fixed volume of each inhibitor dilution to the wells of the microplate.
-
Add a fixed volume of the diluted PARG enzyme to each well and pre-incubate for a specific time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
To initiate the reaction, add a fixed volume of pNP-ADPr substrate to each well. The final concentration of pNP-ADPr should ideally be at or near its KM value.
-
Include control wells:
-
Positive control (no inhibitor): PARG and substrate in Assay Buffer with the same concentration of solvent (e.g., DMSO) as the inhibitor wells.
-
Negative control (no enzyme): Substrate and inhibitor in Assay Buffer without PARG.
-
-
-
Data Acquisition and Analysis:
-
Follow the data acquisition steps as described in section 4.2.
-
Calculate the percentage of PARG inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Core Concepts: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to PARG function and the pNP-ADPr assay.
PARG's Role in Single-Strand Break Repair (SSBR)
PARG is a key player in the base excision repair (BER) and single-strand break repair (SSBR) pathways. Upon DNA damage, PARP1 is recruited to the break and synthesizes PAR chains, which in turn recruit the scaffold protein XRCC1 and other repair factors. PARG's timely degradation of PAR is crucial for the progression of the repair process.[10][12][18][19][20][21][22][23][24] PARG is recruited to DNA damage sites through both PAR-dependent and PCNA-dependent mechanisms.[1][6][18][25]
Experimental Workflow for a Continuous PARG Assay
The workflow for the pNP-ADPr based PARG assay is straightforward, making it ideal for both basic research and high-throughput screening applications.
Logical Relationship of the pNP-ADPr Assay Principle
The underlying principle of the assay is a direct enzymatic reaction leading to a detectable colorimetric signal.
Conclusion
The development of pNP-ADPr has revolutionized the study of PARG by providing a simple, continuous, and robust colorimetric assay. This substrate has facilitated detailed kinetic characterization of PARG and has proven to be an invaluable tool for the high-throughput screening and characterization of PARG inhibitors. As research into the therapeutic potential of PARG inhibition continues to expand, particularly in the context of cancer, the pNP-ADPr assay and its derivatives will undoubtedly remain at the forefront of drug discovery and fundamental research efforts in the field of DNA damage response and genome maintenance. This guide provides a foundational understanding and practical protocols to empower researchers to effectively utilize this powerful tool.
References
- 1. PARG is recruited to DNA damage sites through poly(ADP-ribose)- and PCNA-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protein.bio.msu.ru [protein.bio.msu.ru]
- 3. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. PARG is recruited to DNA damage sites through poly(ADP-ribose)- and PCNA-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Straightforward Synthesis of the Poly(ADP-ribose) Branched Core Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein–Protein Interactions in Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Coordination of DNA Single Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical synthesis of linear ADP-ribose oligomers up to pentamer and their binding to the oncogenic helicase ALC1 - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Dimeric ADP-Ribose and its Structure with Human Poly(ADP-Ribose) Glycohydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Poly(ADP-Ribose) Glycohydrolase (PARG) vs. Poly(ADP-Ribose) Polymerase (PARP) – Function in Genome Maintenance and Relevance of Inhibitors for Anti-cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Functional Roles of PARP2 in Assembling Protein–Protein Complexes Involved in Base Excision DNA Repair [mdpi.com]
- 22. XRCC1 Coordinates Disparate Responses and Multiprotein Repair Complexes Depending on the Nature and Context of the DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. [PDF] Protein–Protein Interactions in Base Excision Repair | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
A Technical Guide to the Physicochemical Properties and Applications of pNP-ADPr Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties of p-nitrophenyl-adenosine diphosphate (B83284) ribose (pNP-ADPr) disodium (B8443419) salt, a key chromogenic substrate in the study of ADP-ribosylation signaling pathways. This document details its chemical characteristics, provides experimental protocols for its use in enzyme assays, and illustrates its role in relevant biological pathways.
Physicochemical Properties
pNP-ADPr disodium salt is a synthetic compound designed for the continuous colorimetric monitoring of specific enzyme activities. Its chemical and physical characteristics are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₄N₆Na₂O₁₆P₂ | [1] |
| Molecular Weight | 724.37 g/mol | [1] |
| Appearance | White to off-white solid powder | [1] |
| Purity | ≥95% (HPLC) | [1] |
| Solubility | Soluble in water | [1] |
| Storage Conditions | Store at -20°C for long-term stability. | [1] |
| Shipping Conditions | Shipped on gel packs; short-term exposure to ambient temperature is possible. | [1] |
Role in ADP-Ribosylation Signaling
ADP-ribosylation is a post-translational modification crucial for various cellular processes, including DNA repair, cell death, and signal transduction.[2] This process is primarily mediated by Poly(ADP-ribose) polymerases (PARPs). pNP-ADPr serves as a substrate for enzymes that hydrolyze ADP-ribose units, such as Poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolase 3 (ARH3).[3][4]
The enzymatic cleavage of pNP-ADPr releases p-nitrophenol, a chromophore that can be quantified spectrophotometrically, providing a direct measure of enzyme activity.[5]
Below is a diagram illustrating the central role of PARP1 in the DNA damage response pathway, a key area of study where pNP-ADPr can be indirectly applied to investigate the broader signaling cascade.
Caption: PARP1 signaling pathway in response to DNA damage.
Experimental Protocols
The primary application of this compound salt is in continuous colorimetric assays to measure the activity of enzymes like PARG and ARH3.
Principle of the Assay
The enzymatic hydrolysis of the glycosidic bond in pNP-ADPr by PARG or a similar hydrolase releases p-nitrophenol (pNP). In an alkaline buffer, pNP is deprotonated to the p-nitrophenolate ion, which exhibits a strong absorbance at approximately 405-410 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity.
General Workflow for a PARG Activity Assay
The following diagram outlines the typical workflow for a PARG enzyme activity assay using this compound salt.
Caption: General workflow for a PARG activity assay.
Detailed Method for a Continuous Colorimetric PARG Assay
This protocol is a representative method and may require optimization for specific experimental conditions.
1. Materials:
-
This compound salt
-
Recombinant human PARG enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 405 nm and temperature control
2. Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and store it at 4°C.
-
Prepare a stock solution of this compound salt (e.g., 10 mM) in nuclease-free water. Aliquot and store at -20°C.
-
On the day of the experiment, dilute the recombinant PARG enzyme to the desired concentrations in cold Assay Buffer. Keep the enzyme on ice.
-
-
Assay Protocol:
-
Set the microplate reader to the desired assay temperature (e.g., 37°C).
-
In each well of the 96-well plate, add the following:
-
Assay Buffer
-
pNP-ADPr solution (to a final concentration typically in the low micromolar range, which should be optimized based on the enzyme's Km)
-
-
Include appropriate controls:
-
No-enzyme control: Assay Buffer and pNP-ADPr solution.
-
No-substrate control: Assay Buffer and PARG enzyme.
-
-
Pre-incubate the plate at the assay temperature for 5-10 minutes.
-
Initiate the reaction by adding the diluted PARG enzyme to each well.
-
Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 405 nm every 30-60 seconds for a period of 15-30 minutes.
-
-
Data Analysis:
-
For each sample, plot absorbance at 405 nm versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔAbs/min).
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (mol/min) = (V₀ * reaction volume) / (ε * path length)
-
ε is the molar extinction coefficient of p-nitrophenolate at the assay pH (approximately 18,000 M⁻¹cm⁻¹ at pH > 8).
-
The path length for a standard 96-well plate can be determined or a standard curve of p-nitrophenol can be generated under the same assay conditions to convert absorbance units to molar concentration.
-
-
Conclusion
This compound salt is a valuable tool for researchers studying the enzymes involved in ADP-ribosylation signaling. Its physicochemical properties make it a reliable and convenient substrate for continuous colorimetric assays, facilitating the kinetic characterization of enzymes like PARG and the screening of potential inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for the effective use of this compound in research and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An assay to measure poly(ADP ribose) glycohydrolase (PARG) activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stability and Storage of pNP-ADPr Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the stability and optimal storage conditions for p-Nitrophenyl-β-D-ribofuranosyl adenosine (B11128) 5',5''-bisphosphate disodium (B8443419) salt (pNP-ADPr disodium salt). Adherence to these guidelines is crucial for ensuring the integrity, performance, and reproducibility of experimental results in research and drug development applications, particularly in assays involving Poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosyl hydrolase 3 (ARH3).
Introduction
This compound salt is a chromogenic substrate widely used for the continuous colorimetric monitoring of PARG and ARH3 activity.[1][2][3] The enzymatic hydrolysis of the glycosidic bond releases p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically. The reliability of kinetic data and screening assays is directly dependent on the stability and purity of this substrate. This guide summarizes key stability data, provides recommended storage and handling protocols, and outlines the enzymatic context of its application.
Stability and Storage Conditions
The stability of this compound salt is influenced by temperature, moisture, and pH. The following tables provide a summary of recommended storage conditions for the solid compound and its solutions.
Table 1: Storage Conditions for Solid this compound Salt
| Parameter | Recommendation | Duration | Notes |
| Temperature | -20°C | Up to 3 years[4] | Recommended for long-term storage. |
| 4°C | Up to 2 years[4] | Suitable for medium-term storage. | |
| Room Temperature | A few days | Stable for the duration of ordinary shipping.[4] | |
| Atmosphere | Sealed, under an inert atmosphere (e.g., nitrogen) | Long-term | To prevent degradation from moisture and oxidation.[4] |
| Light | Protected from light | Long-term | Avoid exposure to light to prevent photodegradation.[4] |
| Moisture | Away from moisture | Long-term | The compound is hygroscopic and susceptible to hydrolysis.[4] |
Table 2: Storage Conditions for this compound Salt Solutions
| Solvent | Storage Temperature | Duration | Notes |
| Water (H₂O) | -80°C | Up to 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month[1] | For shorter-term storage. | |
| Dimethyl Sulfoxide (DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For shorter-term storage. |
Potential Degradation Pathways
While specific degradation pathways for pNP-ADPr have not been extensively detailed in the literature, degradation can be inferred from the chemical nature of p-nitrophenyl glycosides and ADP-ribose derivatives. The primary degradation route is likely the hydrolysis of the glycosidic bond linking the ADP-ribose moiety to the p-nitrophenol group, especially under non-neutral pH conditions.
Caption: Potential hydrolytic degradation of pNP-ADPr.
Experimental Protocols
pNP-ADPr is primarily used as a substrate in enzymatic assays to determine the activity of PARG and ARH3. Below is a generalized experimental protocol for a continuous colorimetric PARG activity assay.
Continuous Colorimetric PARG Activity Assay
1. Reagent Preparation:
-
PARG Assay Buffer: Prepare a buffer solution appropriate for PARG activity (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 0.1 mg/mL BSA).
-
pNP-ADPr Substrate Stock Solution: Dissolve this compound salt in the PARG Assay Buffer to a concentration of 10 mM. Store in aliquots at -80°C.
-
PARG Enzyme Solution: Dilute the PARG enzyme to the desired concentration in cold PARG Assay Buffer immediately before use.
2. Assay Procedure:
-
Add 50 µL of PARG Assay Buffer to the wells of a 96-well microplate.
-
Add 10 µL of the test compound (inhibitor) or vehicle control to the respective wells.
-
Add 20 µL of the diluted PARG enzyme solution to initiate a pre-incubation period (e.g., 10 minutes at room temperature).
-
Initiate the enzymatic reaction by adding 20 µL of the pNP-ADPr substrate solution.
-
Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes using a microplate reader.
3. Data Analysis:
-
Calculate the rate of the reaction (V) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law. The molar extinction coefficient for p-nitrophenol at 405 nm is approximately 18,000 M⁻¹cm⁻¹.
-
For inhibitor studies, plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value.
Caption: Workflow for a continuous PARG activity assay.
Signaling Pathway Context
pNP-ADPr is utilized to probe the activity of enzymes that regulate Poly(ADP-ribosyl)ation (PARylation), a critical post-translational modification involved in DNA repair, chromatin remodeling, and cell death. Poly(ADP-ribose) polymerases (PARPs) synthesize poly(ADP-ribose) (PAR) chains, and PARG is the primary enzyme responsible for their degradation.
Caption: PARG's role in the PAR signaling pathway.
Conclusion
The stability of this compound salt is paramount for its effective use as a chromogenic substrate in enzymatic assays. Proper storage of the solid compound at -20°C, protected from light and moisture, ensures its long-term integrity. Solutions should be prepared fresh, or stored in aliquots at -80°C for up to six months to prevent degradation and variability in experimental outcomes. By following these guidelines, researchers can ensure the reliability and accuracy of their data in the study of PARG, ARH3, and the broader field of ADP-ribosylation.
References
Methodological & Application
Application Notes and Protocols for pNP-ADPr Disodium Salt PARG Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) glycohydrolase (PARG) is a key enzyme in the DNA damage response pathway, responsible for the catabolism of poly(ADP-ribose) (PAR) chains. These PAR chains are synthesized by poly(ADP-ribose) polymerases (PARPs) at sites of DNA damage and act as a scaffold to recruit DNA repair proteins. The timely removal of PAR by PARG is crucial for the completion of DNA repair and the maintenance of genomic stability. Dysregulation of PARG activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.
This document provides a detailed protocol for a continuous colorimetric assay to measure PARG activity using the substrate p-Nitrophenyl-β-D-adenosinediphosphoriboside (pNP-ADPr) disodium (B8443419) salt. This assay is based on the enzymatic hydrolysis of pNP-ADPr by PARG, which releases p-nitrophenol (pNP), a chromophore that can be quantified by measuring its absorbance at 405 nm. This method offers a simple, robust, and continuous way to determine PARG activity, making it suitable for enzyme kinetics studies and high-throughput screening of PARG inhibitors.
Principle of the Assay
The pNP-ADPr disodium salt is a chromogenic substrate for PARG. The enzyme catalyzes the cleavage of the glycosidic bond between ADP-ribose and p-nitrophenol. The released pNP, in a solution with a pH above its pKa of 7.15, will deprotonate to form the p-nitrophenolate ion, which has a distinct yellow color and a strong absorbance at 405 nm. The rate of increase in absorbance at 405 nm is directly proportional to the PARG enzyme activity.
Data Presentation
Table 1: Kinetic Parameters of Hydrolase Substrates
| Substrate | Enzyme | KM (μM) | kcat (s-1) | Reference |
| pNP-ADPr | Human PARG | 66.2 ± 15 | 0.84 ± 0.05 | [1] |
| pNP-ADPr | T. thermophila PARG | 210 ± 10 | 16.9 ± 0.5 | [1] |
| TFMU-ADPr | Human PARG | 66.2 ± 15 | 0.84 ± 0.05 | [1] |
Note: TFMU-ADPr is a fluorogenic substrate with similar kinetic parameters to pNP-ADPr.
Table 2: IC50 Values of Known PARG Inhibitors
| Inhibitor | Enzyme | IC50 (nM) | Assay Type | Reference |
| PDD00017273 | Human PARG | 1.6 | Fluorogenic | [2] |
| ADP-HPD | Human PARG | 78.4 | Fluorogenic | [2] |
Note: The IC50 values were determined using a fluorogenic assay with a similar principle to the pNP-ADPr colorimetric assay.
Experimental Protocols
Materials and Reagents
-
This compound salt (substrate)
-
Recombinant human PARG enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA
-
96-well, clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
PARG inhibitor (for control experiments, e.g., ADP-HPD)
-
DMSO (for dissolving inhibitors)
Assay Protocol
-
Prepare Assay Buffer: Prepare the assay buffer and keep it on ice.
-
Prepare Substrate Stock Solution: Dissolve this compound salt in sterile, nuclease-free water to make a stock solution (e.g., 10 mM). Store in aliquots at -20°C.
-
Prepare Enzyme Working Solution: Dilute the recombinant human PARG enzyme in cold assay buffer to the desired concentration (e.g., 10 nM). The optimal enzyme concentration should be determined empirically but should provide a linear rate of product formation for at least 30 minutes.
-
Prepare Inhibitor Solutions (Optional): If screening for inhibitors, dissolve the compounds in DMSO to make a stock solution. Further dilute the compounds in assay buffer to the desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Set up the Assay Plate:
-
Blank (No Enzyme): Add 50 µL of assay buffer.
-
Positive Control (No Inhibitor): Add 40 µL of assay buffer and 10 µL of enzyme working solution.
-
Inhibitor Wells: Add 40 µL of the inhibitor solution and 10 µL of enzyme working solution.
-
-
Pre-incubation: Gently tap the plate to mix and pre-incubate at room temperature (25°C) for 15 minutes.
-
Initiate the Reaction: Add 50 µL of a 2x working concentration of pNP-ADPr substrate solution (prepared in assay buffer) to all wells to start the reaction. The final volume in each well will be 100 µL. The final substrate concentration should be at or near the KM value (e.g., 100 µM) for standard assays, or varied for kinetic studies.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Determine the rate of the reaction (V0) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
For inhibitor studies, calculate the percent inhibition relative to the positive control and determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Caption: PARG's role in the DNA damage response signaling pathway.
Caption: Experimental workflow for the pNP-ADPr PARG activity assay.
References
Application Notes and Protocols for High-Throughput Screening of PARP Inhibitors with pNP-ADPr
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA damage repair. Their role in genomic stability has made them a prime target for cancer therapeutics, particularly in tumors with deficiencies in other DNA repair pathways like BRCA mutations. The development of PARP inhibitors has marked a significant advancement in oncology. High-throughput screening (HTS) is a critical step in the discovery of novel and potent PARP inhibitors. This document provides a detailed application note and protocol for a colorimetric HTS assay for PARP inhibitors using the chromogenic substrate p-nitrophenyl-ADP-ribose (pNP-ADPr). This assay offers a simple, robust, and cost-effective method for screening large compound libraries.
Principle of the Assay
The pNP-ADPr based assay is a continuous colorimetric method to measure the enzymatic activity of PARP. PARP enzymes utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a substrate to catalyze the transfer of ADP-ribose units onto target proteins, a process known as PARylation. In this assay, a synthetic substrate, p-nitrophenyl-ADP-ribose (pNP-ADPr), is used. PARP enzymes cleave the ADP-ribose from the p-nitrophenyl group, releasing p-nitrophenol. The liberated p-nitrophenol is a chromophore that can be quantified by measuring the absorbance at 405 nm. The rate of p-nitrophenol production is directly proportional to the PARP enzyme activity. In the presence of a PARP inhibitor, the enzymatic activity is reduced, leading to a decrease in the rate of p-nitrophenol release and a corresponding decrease in absorbance.
Signaling Pathway of PARP in DNA Damage Response
The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, a key mechanism for repairing single-strand DNA breaks.
Application Notes and Protocols for Measuring Enzyme Kinetics with pNP-ADPr Disodium Salt
Audience: Researchers, scientists, and drug development professionals.
Introduction
ADP-ribosylation is a critical post-translational modification that regulates a wide array of cellular processes, including DNA repair, signal transduction, and transcription.[1][2] The levels of ADP-ribosylation are dynamically controlled by the interplay of "writer" enzymes, primarily poly(ADP-ribose) polymerases (PARPs), which synthesize ADP-ribose chains, and "eraser" enzymes that hydrolyze them.[3][4] Key erasers in this signaling pathway include Poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosylhydrolases (ARHs), such as ARH1 and ARH3.[5][6] Dysregulation of these enzymes has been implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention.[2]
This document provides detailed application notes and protocols for measuring the kinetic activity of ADP-ribosyl-hydrolyzing enzymes using the chromogenic substrate, p-nitrophenyl-α-D-ribofuranosyl 5''-phosphate (pNP-ADPr) disodium (B8443419) salt.[7][8][9][10] This continuous colorimetric assay offers a straightforward and efficient method for determining key kinetic parameters, such as the Michaelis constant (Km) and maximum reaction velocity (Vmax), which are essential for characterizing enzyme function and for high-throughput screening of potential inhibitors.
The assay is based on the enzymatic hydrolysis of pNP-ADPr, which releases p-nitrophenol (pNP). The resulting p-nitrophenolate ion exhibits strong absorbance at 405 nm, allowing for real-time monitoring of the reaction progress using a standard spectrophotometer.[1] This method is particularly well-suited for studying the kinetics of PARG and ARH3, which are known to efficiently hydrolyze this substrate.[1][8][9] While ARH1 is a crucial ADP-ribosylhydrolase, its substrate specificity is primarily directed towards ADP-ribosylated arginine.[5][6][7] Consequently, pNP-ADPr is not an optimal substrate for ARH1, and its activity on this compound is not well-documented.
Signaling Pathway
The ADP-ribosylation signaling pathway is a dynamic cycle involving the addition, recognition, and removal of ADP-ribose moieties on target proteins.
Experimental Protocols
Principle of the Assay
The enzymatic activity of ADP-ribosylhydrolases is determined by monitoring the hydrolysis of the chromogenic substrate pNP-ADPr. The enzyme cleaves the glycosidic bond, releasing p-nitrophenol (pNP), which, at a basic pH, forms the p-nitrophenolate ion. This ion has a distinct yellow color and a maximum absorbance at 405 nm. The rate of the increase in absorbance at 405 nm is directly proportional to the enzyme's activity.
Materials and Reagents
-
pNP-ADPr disodium salt (substrate)
-
Purified recombinant human PARG, ARH3, or ARH1 enzyme
-
Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.5, 50-150 mM NaCl, 10 mM MgCl₂, 1 mM DTT (optional, but recommended for some enzymes)
-
96-well clear, flat-bottom microplate
-
Microplate spectrophotometer capable of reading absorbance at 405 nm
-
Multichannel pipette
-
Nuclease-free water
Experimental Workflow
Detailed Protocol for Kinetic Analysis
-
Preparation of Reagents:
-
Prepare the Assay Buffer and store it at 4°C.
-
Prepare a stock solution of this compound salt in nuclease-free water (e.g., 10 mM). Store in aliquots at -20°C.
-
On the day of the experiment, thaw the pNP-ADPr stock solution and prepare a series of dilutions in Assay Buffer to achieve a range of final concentrations (e.g., 0-500 µM).
-
Dilute the purified enzyme to a working concentration in ice-cold Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration (e.g., 10-20 minutes).
-
-
Assay Procedure:
-
Add 50 µL of each pNP-ADPr dilution to the wells of a 96-well microplate. Include wells with Assay Buffer only as a blank control.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well. Mix gently by pipetting up and down.
-
Immediately place the microplate in the spectrophotometer.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm every 30-60 seconds for a period of 10-30 minutes.
-
Ensure that the measurements are taken during the initial linear phase of the reaction.
-
-
Data Analysis:
-
For each substrate concentration, subtract the absorbance of the blank control from the absorbance of the reaction wells.
-
Plot the change in absorbance (ΔA405) against time for each substrate concentration.
-
Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve. Convert the rate from ΔA405/min to µM/min using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) of p-nitrophenolate at pH > 7 is approximately 18,000 M⁻¹cm⁻¹. The path length (l) for a 100 µL volume in a standard 96-well plate is typically around 0.29 cm.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism) to determine the kinetic parameters Km and Vmax.
-
Data Presentation
The following tables summarize the reported kinetic parameters for human PARG and ARH3 with the pNP-ADPr substrate.
Table 1: Kinetic Parameters for Human PARG
| Parameter | Value | Reference |
| Km (µM) | 130 ± 20 | [1] |
| kcat (s⁻¹) | 1.8 ± 0.1 | [1] |
| kcat/Km (M⁻¹s⁻¹) | 1.4 x 10⁴ | [1] |
Table 2: Kinetic Parameters for Human ARH3
| Parameter | Value | Reference |
| Km (µM) | 49 ± 8 | [1] |
| kcat (s⁻¹) | 0.20 ± 0.01 | [1] |
| kcat/Km (M⁻¹s⁻¹) | 4.1 x 10³ | [1] |
Note on ARH1:
As of the date of this document, specific kinetic parameters (Km and Vmax) for the hydrolysis of pNP-ADPr by human ARH1 have not been extensively reported in the scientific literature. ARH1 exhibits high specificity for the hydrolysis of ADP-ribose from arginine residues.[5][6][7] While some level of promiscuity with other substrates has been observed for members of the ARH family, pNP-ADPr is not considered an optimal substrate for ARH1. Researchers interested in the kinetics of ARH1 should consider using a substrate that more closely mimics its natural target, such as an ADP-ribosylated arginine-containing peptide.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or very low signal | Inactive enzyme | Ensure proper storage and handling of the enzyme. Test enzyme activity with a known positive control. |
| Incorrect buffer pH | Verify the pH of the Assay Buffer. The extinction coefficient of pNP is pH-dependent. | |
| Substrate degradation | Prepare fresh substrate dilutions for each experiment. | |
| High background absorbance | Contaminated reagents | Use high-purity water and reagents. |
| Non-enzymatic hydrolysis of pNP-ADPr | Run a no-enzyme control to assess the rate of spontaneous hydrolysis. | |
| Non-linear reaction rates | Substrate depletion | Use a lower enzyme concentration or a shorter reaction time. |
| Enzyme instability | Optimize buffer conditions (e.g., add stabilizing agents like BSA or glycerol). | |
| Product inhibition | Analyze only the initial linear phase of the reaction. |
Conclusion
The use of this compound salt provides a robust and convenient method for the continuous kinetic analysis of ADP-ribosylhydrolases, particularly PARG and ARH3. The protocols outlined in this document offer a comprehensive guide for researchers to accurately determine the kinetic parameters of these important enzymes. Understanding the substrate specificity of each enzyme is crucial, and for enzymes like ARH1, alternative substrates may be necessary for meaningful kinetic characterization. This assay is a valuable tool for basic research into the function of these enzymes and for the development of novel therapeutic agents targeting the ADP-ribosylation signaling pathway.
References
- 1. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADP-Ribosylation Post-Translational Modification: An Overview with a Focus on RNA Biology and New Pharmacological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of mammalian ADP-ribosylation cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and function of the ARH family of ADP-ribose-acceptor hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADP-ribose hydrolases: biological functions and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ARH1 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (ADP-ribose-pNP disodium) | PAR | | Invivochem [invivochem.com]
- 9. pNP-ADPr (ADP-ribose-pNP) | 比色底物 | MCE [medchemexpress.cn]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for pNP-ADPr Disodium Salt in In Vitro Enzyme Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Nitrophenyl-ADP-ribose (pNP-ADPr) disodium (B8443419) salt is a chromogenic substrate designed for the continuous in vitro measurement of enzymes involved in ADP-ribosylation signaling. This substrate is particularly valuable for studying the activity of Poly(ADP-ribose) Polymerases (PARPs), Poly(ADP-ribose) Glycohydrolases (PARGs), and ADP-ribosyl Hydrolase 3 (ARH3).[1][2][3][4][5][6] The enzymatic hydrolysis of pNP-ADPr releases p-nitrophenol (pNP), a yellow chromophore that can be continuously monitored by measuring the absorbance at 405 nm. This direct and simple readout makes pNP-ADPr an ideal tool for enzyme kinetics, inhibitor screening, and high-throughput screening (HTS) applications.[7][8]
Principle of the Assay
The pNP-ADPr-based assay relies on a straightforward colorimetric detection method. The target enzyme (PARP, PARG, or ARH3) cleaves the glycosidic bond between ADP-ribose and the p-nitrophenyl group. The released p-nitrophenolate ion has a distinct absorbance maximum at 405 nm. The rate of the increase in absorbance is directly proportional to the enzyme's activity.
Relevant Signaling Pathways
1. PARP and the DNA Damage Response (DDR):
Poly(ADP-ribose) Polymerase 1 (PARP-1) is a key player in the DNA damage response (DDR).[1][9] Upon detecting a DNA single-strand break (SSB), PARP-1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself (auto-PARylation) and other acceptor proteins, such as histones.[7] This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[1][7] PARP inhibitors block this catalytic activity, leading to the accumulation of unrepaired SSBs, which can then be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality and is a cornerstone of PARP inhibitor-based cancer therapies.
2. PARG and ARH3 in PAR Catabolism:
The signaling effects of PAR are transient and tightly regulated by the action of PAR-degrading enzymes, primarily Poly(ADP-ribose) Glycohydrolase (PARG) and, to a lesser extent, ADP-ribosyl Hydrolase 3 (ARH3).[3][8] PARG is the major hydrolase responsible for degrading PAR chains, cleaving the ribose-ribose bonds to release ADP-ribose units.[3][8] ARH3 also possesses PAR-degrading activity and is particularly important for hydrolyzing the final ADP-ribose unit linked to a serine residue, a modification that PARG cannot process.[8][10][11] The coordinated action of these hydrolases ensures the timely removal of PAR signals, allowing the DNA repair machinery to disengage after the repair is complete and preventing the toxic accumulation of PAR.
Quantitative Data
The following table summarizes the kinetic parameters for several enzymes that can be assayed using pNP-ADPr disodium salt.
| Enzyme | Source | KM (µM) | Vmax | Reference |
| PARP-1 | Human | 151 | 1.30 nmol/min/mg | [7][8] |
| Tankyrase-1 | Human | 82 | 18 pmol/min/mg | [7][8] |
| VPARP | Human | 46 | 2 pmol/min/mg | [7][8] |
| PARG | Human | 15.3 ± 1.3 | - | Drown et al., 2018 |
| ARH3 | Human | 11.0 ± 1.1 | - | Drown et al., 2018 |
Experimental Protocols
General Considerations
-
Reagent Preparation: Prepare a stock solution of this compound salt (e.g., 10 mM) in ultrapure water. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] Prepare fresh working solutions for each experiment.
-
Assay Buffer: The optimal assay buffer may vary depending on the enzyme. A common starting buffer is 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂.[7]
-
Instrumentation: A microplate reader capable of measuring absorbance at 405 nm is required.[7][8]
Protocol 1: PARP-1 Activity Assay
This protocol is designed for a 96-well plate format.
Materials:
-
This compound salt
-
Recombinant human PARP-1
-
Activated DNA (e.g., calf thymus DNA treated with DNase I)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT
-
96-well clear microplate
Procedure:
-
Prepare the assay components. For a final reaction volume of 100 µL:
-
Assay Buffer
-
pNP-ADPr working solution (final concentration, e.g., 250 µM)
-
Activated DNA (final concentration, e.g., 10 µg/mL)
-
PARP-1 enzyme (final concentration will depend on enzyme activity)
-
-
Add 80 µL of the master mix (Assay Buffer, pNP-ADPr, activated DNA) to each well of the 96-well plate.
-
Initiate the reaction by adding 20 µL of the PARP-1 enzyme solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 405 nm every 30-60 seconds for 15-30 minutes.
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.
Protocol 2: PARG/ARH3 Activity Assay
This protocol can be adapted for either PARG or ARH3.
Materials:
-
This compound salt
-
Recombinant human PARG or ARH3
-
Assay Buffer: 50 mM HEPES, pH 7.5, 50 mM KCl, 2 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT
-
96-well clear microplate
Procedure:
-
Prepare the assay components. For a final reaction volume of 100 µL:
-
Assay Buffer
-
pNP-ADPr working solution (final concentration, e.g., 50-100 µM)
-
PARG or ARH3 enzyme (final concentration will depend on enzyme activity)
-
-
Add 80 µL of the master mix (Assay Buffer, pNP-ADPr) to each well.
-
Initiate the reaction by adding 20 µL of the PARG or ARH3 enzyme solution.
-
Immediately place the plate in a microplate reader at 37°C.
-
Monitor the increase in absorbance at 405 nm kinetically.
-
Calculate the initial reaction velocity from the linear phase of the reaction.
Protocol 3: High-Throughput Screening (HTS) for PARP Inhibitors
This protocol provides a framework for screening a compound library for PARP-1 inhibitors.
Materials:
-
Same as Protocol 1
-
Compound library dissolved in DMSO
-
Positive control inhibitor (e.g., Olaparib)
-
384-well clear microplates
Procedure:
-
Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each test compound from the library into the wells of a 384-well plate. Also include wells for positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Enzyme and DNA Addition: Add a solution containing PARP-1 and activated DNA to all wells.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add the pNP-ADPr substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately transfer the plate to a microplate reader and measure the absorbance at 405 nm over time.
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Determine the percent inhibition for each compound relative to the negative (DMSO) and positive controls.
-
Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition).
-
-
Hit Confirmation and IC₅₀ Determination: Confirmed hits are then subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC₅₀).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low signal | Inactive enzyme | Use a fresh enzyme aliquot; verify enzyme activity with a positive control. |
| Incorrect buffer pH or composition | Optimize buffer conditions for the specific enzyme. | |
| Degraded pNP-ADPr substrate | Use a fresh stock of pNP-ADPr; avoid multiple freeze-thaw cycles. | |
| High background signal | Spontaneous hydrolysis of pNP-ADPr | Run a no-enzyme control to determine the rate of spontaneous hydrolysis and subtract it from the sample readings. |
| Contaminated reagents | Use fresh, high-purity reagents. | |
| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Optimize assay conditions (e.g., temperature, buffer components) to maintain enzyme stability. | |
| High well-to-well variability in HTS | Inaccurate liquid handling | Calibrate and maintain automated liquid handlers. |
| Compound precipitation | Check the solubility of compounds in the assay buffer; adjust DMSO concentration if necessary (typically ≤1%). |
Conclusion
This compound salt is a versatile and user-friendly substrate for the continuous monitoring of PARP, PARG, and ARH3 activity. The simple colorimetric readout and amenability to high-throughput formats make it an invaluable tool for basic research and drug discovery efforts targeting the ADP-ribosylation signaling pathway.
References
- 1. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. This compound (ADP-ribose-pNP disodium) | PAR | | Invivochem [invivochem.com]
- 5. pNP-ADPr (disodium) | Scientist.com [app.scientist.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Making and Breaking of Serine-ADP-Ribosylation in the DNA Damage Response [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure–function analyses reveal the mechanism of the ARH3-dependent hydrolysis of ADP-ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Preparation and Use of pNP-ADPr Disodium Salt Working Solutions for Enzyme Activity Assays
Introduction
p-Nitrophenyl adenosine (B11128) diphosphate (B83284) ribose (pNP-ADPr) disodium (B8443419) salt is a chromogenic substrate widely utilized in biochemical assays to determine the enzymatic activity of poly(ADP-ribose) polymerase (PARP), poly(ADP-ribose) glycohydrolase (PARG), and ADP-ribosyl hydrolase 3 (ARH3).[1][2] The enzymatic cleavage of pNP-ADPr releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically by measuring its absorbance at 405 nm.[3][4][5] This continuous colorimetric assay provides a straightforward and high-throughput method for studying enzyme kinetics and for screening potential inhibitors of these important drug target enzymes.[3][4]
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the glycosidic bond in pNP-ADPr. The enzyme (e.g., PARP-1, PARG, or ARH3) catalyzes the cleavage of pNP-ADPr, leading to the release of p-nitrophenol. The rate of p-nitrophenol formation, which is directly proportional to the enzyme activity, is monitored by measuring the increase in absorbance at 405 nm.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the preparation and use of pNP-ADPr disodium salt working solutions in a typical enzyme assay.
| Parameter | Value | Reference |
| pNP-ADPr Stock Solution | ||
| Recommended Concentration | 5 - 10 mM | [3] |
| Solvent | Deionized Water | [3] |
| Storage Temperature | -20°C or -80°C (aliquoted) | [3][6] |
| Storage Duration | 1 month at -20°C, 6 months at -80°C | [6] |
| Assay Buffer | ||
| Composition | 50 mM Tris, 10 mM MgCl₂ | [3] |
| pH | 8.0 | [3] |
| Working Solution | ||
| Recommended Concentration | 0.25 mM | [3] |
| Preparation | Dilute stock solution with Assay Buffer | [3] |
| Assay Conditions | ||
| Wavelength for Detection | 405 nm | [3][4][5] |
| Recommended Plate Type | 96-well clear plate | [3] |
| Final Assay Volume | 0.1 mL | [3] |
Experimental Protocols
Materials:
-
This compound salt
-
Deionized water (ddH₂O)
-
Tris base
-
Magnesium chloride (MgCl₂)
-
Hydrochloric acid (HCl) for pH adjustment
-
Enzyme (e.g., PARP1)
-
Enzyme inhibitors or test compounds (if applicable)
-
96-well clear microplate
-
Absorbance microplate reader
Protocol 1: Preparation of pNP-ADPr Stock and Working Solutions
1. Preparation of 10 mM pNP-ADPr Stock Solution:
- Allow the this compound salt vial to equilibrate to room temperature before opening.
- Weigh the required amount of this compound salt.
- Dissolve the salt in deionized water to achieve a final concentration of 10 mM. For example, dissolve 1 mg of this compound salt (assuming a molecular weight of approximately 725.4 g/mol ) in 138 µL of water.[4]
- Vortex briefly to ensure complete dissolution.
- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3]
- Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[3][6]
2. Preparation of Assay Buffer (50 mM Tris, 10 mM MgCl₂, pH 8.0):
- Dissolve the appropriate amount of Tris base and MgCl₂ in deionized water.
- Adjust the pH to 8.0 using HCl.
- Bring the final volume to the desired amount with deionized water.
- Filter the buffer through a 0.22 µm filter if necessary.
3. Preparation of 0.25 mM pNP-ADPr Working Solution:
- On the day of the experiment, thaw an aliquot of the 10 mM pNP-ADPr stock solution.
- Dilute the stock solution with the Assay Buffer to a final concentration of 0.25 mM. For example, add 25 µL of the 10 mM stock solution to 975 µL of Assay Buffer.
- The working solution should be used promptly.[3]
Protocol 2: Enzyme Activity Assay
1. Assay Setup:
- Add 90 µL of the 0.25 mM pNP-ADPr working solution to each well of a 96-well clear microplate.[3]
- If screening for inhibitors, add 10 µL of the test compound solution (dissolved in an appropriate solvent) or vehicle control to the respective wells.
- To initiate the reaction, add 10 µL of the enzyme solution (e.g., PARP1) to each well, bringing the final volume to 100 µL.[3]
2. Data Acquisition:
- Immediately place the microplate into an absorbance microplate reader pre-set to 405 nm.[3]
- Monitor the increase in absorbance over time. The readings can be taken in kinetic mode (e.g., every 30 seconds for 15-30 minutes) or as an endpoint reading after a fixed incubation time.
3. Data Analysis:
- Calculate the rate of the reaction (Vmax) from the linear portion of the absorbance versus time curve.
- Enzyme activity can be calculated using the molar extinction coefficient of p-nitrophenol.
- For inhibitor screening, compare the reaction rates in the presence of test compounds to the vehicle control.
Visualizations
Caption: PARP1 signaling pathway and the role of pNP-ADPr as an assay substrate.
Caption: Experimental workflow for a pNP-ADPr based enzyme activity assay.
References
Determining IC50 Values of PARG Inhibitors Using a Chromogenic Substrate
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ADP-ribose) glycohydrolase (PARG) is a key enzyme in the DNA damage response pathway, responsible for the catabolism of poly(ADP-ribose) (PAR) chains synthesized by PARP enzymes. The degradation of PAR is crucial for the proper regulation of DNA repair, and as such, PARG has emerged as a promising therapeutic target in oncology. Inhibition of PARG can lead to the accumulation of PAR, resulting in cellular dysfunction and death, particularly in cancer cells with existing DNA repair deficiencies.
This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of PARG inhibitors using the chromogenic substrate p-nitrophenyl-ADP-ribose (pNP-ADPr). This continuous colorimetric assay offers a straightforward and reliable method for screening and characterizing PARG inhibitors in a high-throughput format.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the substrate pNP-ADPr by PARG. PARG cleaves the glycosidic bond in pNP-ADPr, releasing ADP-ribose and p-nitrophenol (pNP). The liberated pNP is a chromogenic compound that can be quantified by measuring its absorbance at 405 nm. The rate of pNP production is directly proportional to PARG activity. In the presence of a PARG inhibitor, the rate of pNP formation is reduced, allowing for the determination of the inhibitor's potency (IC50).
Signaling Pathway and Assay Workflow
The following diagrams illustrate the PARG signaling pathway and the experimental workflow for the IC50 determination assay.
Kinetic Analysis of PARP1 Activity Using the Chromogenic Substrate pNP-ADPr Disodium Salt: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, playing a critical role in the repair of single-strand DNA breaks.[1] Upon detecting DNA damage, PARP1 catalyzes the transfer of ADP-ribose units from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to itself and other acceptor proteins, forming poly(ADP-ribose) (PAR) chains.[1] This process, known as PARylation, facilitates the recruitment of DNA repair machinery to the site of damage.[1] Dysregulation of PARP1 activity is implicated in various diseases, including cancer, making it a prominent target for therapeutic intervention.
The kinetic analysis of PARP1 activity is crucial for understanding its enzymatic mechanism and for the development of novel inhibitors. A variety of assay formats have been developed to measure PARP1 activity, including those based on radioactivity, antibodies, or coupled enzymatic reactions. This application note describes a continuous colorimetric assay for determining PARP1 kinetics using the chromogenic substrate p-nitrophenyl-adenosine diphosphate (B83284) ribose (pNP-ADPr) disodium (B8443419) salt. In this assay, the enzymatic cleavage of the glycosidic bond in pNP-ADPr by PARP1 releases p-nitrophenol (pNP), a yellow chromophore that can be continuously monitored spectrophotometrically. This method provides a simple, robust, and high-throughput compatible approach for kinetic analysis and inhibitor screening of PARP1.
Signaling Pathway of PARP1 in DNA Damage Response
PARP1 acts as a primary sensor for DNA single-strand breaks (SSBs). Upon binding to a DNA break, PARP1 undergoes a conformational change that stimulates its catalytic activity by up to 1000-fold. The activated PARP1 utilizes NAD+ as a substrate to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) to itself (automodification) and to other nuclear proteins, such as histones. This accumulation of negatively charged PAR chains at the site of damage serves as a scaffold to recruit other DNA repair proteins, ultimately leading to the resolution of the DNA lesion.
Experimental Protocols
Principle of the Assay
The kinetic analysis of PARP1 activity is performed by monitoring the enzymatic hydrolysis of the chromogenic substrate pNP-ADPr. PARP1 cleaves the glycosidic bond between the ADP-ribose and the p-nitrophenyl group. The released p-nitrophenolate ion exhibits a strong absorbance at 405 nm under alkaline conditions. The rate of the increase in absorbance is directly proportional to the PARP1 enzymatic activity.
Materials and Reagents
-
Recombinant Human PARP1 enzyme
-
pNP-ADPr disodium salt (substrate)
-
PARP1 Assay Buffer: 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 4 mM MgCl₂, 1 mM DTT
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
PARP1 Inhibitors (e.g., Olaparib, Veliparib)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow
The following diagram illustrates the general workflow for conducting the PARP1 kinetic assay using pNP-ADPr.
Detailed Protocol for Michaelis-Menten Kinetics
-
Reagent Preparation:
-
Prepare a stock solution of pNP-ADPr in PARP1 Assay Buffer.
-
Prepare serial dilutions of the pNP-ADPr stock solution to achieve a range of final concentrations (e.g., 0.1x to 10x the expected Km).
-
Dilute the PARP1 enzyme to the desired working concentration in ice-cold PARP1 Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.
-
Prepare the activated DNA solution in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
PARP1 Assay Buffer
-
Activated DNA (to a final concentration that ensures PARP1 activation)
-
PARP1 enzyme
-
-
Bring the total volume in each well to a pre-determined volume with assay buffer, leaving space for the substrate addition.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding the varying concentrations of the pNP-ADPr substrate to the wells.
-
Immediately place the plate in a microplate reader pre-set to the reaction temperature.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot. The velocity can be expressed in units of absorbance change per minute or converted to molar concentration of product formed per minute using the molar extinction coefficient of pNP under the assay conditions.
-
Plot the initial velocities (V₀) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the kinetic parameters, Km and Vmax.
-
Detailed Protocol for Inhibitor IC₅₀ Determination
-
Reagent Preparation:
-
Prepare a stock solution of the PARP1 inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution to obtain a range of concentrations for the IC₅₀ curve.
-
Prepare the pNP-ADPr substrate at a fixed concentration, typically at or near the Km value.
-
Prepare the PARP1 enzyme and activated DNA as described previously.
-
-
Assay Setup:
-
To the wells of a 96-well plate, add:
-
PARP1 Assay Buffer
-
Activated DNA
-
Serial dilutions of the inhibitor or vehicle control (e.g., DMSO).
-
PARP1 enzyme.
-
-
Include controls for no enzyme (blank) and no inhibitor (100% activity).
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the plate with the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the reaction temperature.
-
Initiate the reaction by adding the pNP-ADPr substrate.
-
Monitor the reaction kinetically as described for the Michaelis-Menten experiment.
-
-
Data Analysis:
-
Determine the initial velocity for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.
-
Data Presentation
While specific kinetic data for PARP1 using the pNP-ADPr substrate is not widely available in the public literature, the following tables present representative kinetic parameters for PARP1 and IC₅₀ values for common inhibitors obtained through various established assay methods. These values can serve as a benchmark for comparison when validating the pNP-ADPr-based assay.
Table 1: Representative Michaelis-Menten Constants for PARP1
| Substrate | Assay Method | Km (µM) | Vmax (relative units) | Reference |
| NAD⁺ | HPLC-based | 212.9 | 26.0 min⁻¹ (kcat) | [2] |
| NAD⁺ | Fluorometric | Varies | Varies | [3] |
| Biotinylated NAD⁺ | Colorimetric ELISA | Not Reported | Not Reported | [4] |
Note: Kinetic parameters are highly dependent on assay conditions (e.g., temperature, pH, buffer composition, and the nature of the activating DNA).
Table 2: Representative IC₅₀ Values for PARP1 Inhibitors
| Inhibitor | Assay Method | IC₅₀ (nM) |
| Olaparib | Colorimetric (Histone H4) | 7.47 (at 10 µM NAD⁺) |
| Olaparib | Colorimetric (Histone H4) | 55.62 (at 100 µM NAD⁺) |
| 3-Aminobenzamide | Fluorometric | Varies with assay conditions |
| Veliparib | Various | 2.9 - 5.2 |
| Rucaparib | Various | 1.4 - 6.4 |
| Talazoparib | Various | 0.57 - 1.2 |
Note: IC₅₀ values are dependent on the substrate concentration (especially for competitive inhibitors) and other assay conditions.
Conclusion
The kinetic analysis of PARP1 using the chromogenic substrate this compound salt offers a straightforward and continuous method for characterizing the enzyme's activity and for screening potential inhibitors. The protocols provided herein serve as a comprehensive guide for researchers to establish and optimize this assay in their laboratories. While specific kinetic data for this substrate is not yet prevalent, the representative data from other established methods can be used for comparative purposes. The ease of use and adaptability to high-throughput formats make this assay a valuable tool in the ongoing research and development of PARP1-targeted therapeutics.
References
Application of pNP-ADPr Disodium in DNA Damage Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA Damage Response (DDR) is a complex signaling network that detects and repairs DNA lesions, maintaining genomic stability. A key post-translational modification in the DDR is ADP-ribosylation, a process dynamically regulated by poly(ADP-ribose) polymerases (PARPs) and poly(ADP-ribose) glycohydrolase (PARG), as well as ADP-ribosyl hydrolase 3 (ARH3). pNP-ADPr (para-nitrophenyl-adenosine diphosphate (B83284) ribose) disodium (B8443419) has emerged as a critical tool for studying this pathway, serving as a colorimetric substrate for the continuous monitoring of PARG and ARH3 activity.[1][2][3] This allows for high-throughput screening of inhibitors and detailed kinetic analysis of these important DDR enzymes.
Principle of pNP-ADPr in PARG/ARH3 Activity Assays
pNP-ADPr is a synthetic substrate that mimics the natural substrate of PARG and ARH3. The enzymatic hydrolysis of the glycosidic bond in pNP-ADPr by these enzymes releases para-nitrophenol (pNP), a chromophore that can be detected spectrophotometrically at 405 nm. The rate of pNP production is directly proportional to the enzyme activity, enabling a continuous and real-time measurement.[2]
Data Presentation
Table 1: Physicochemical Properties of pNP-ADPr Disodium
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₄N₆Na₂O₁₆P₂ | [4] |
| Molecular Weight | 724.37 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in water (≥ 250 mg/mL) | [5] |
| Storage | Store at -20°C for long-term | [3] |
Table 2: Kinetic Parameters of Human PARG and ARH3 with pNP-ADPr
| Enzyme | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |
| Human PARG | 130 ± 20 | 1.4 ± 0.1 | [2] |
| Human ARH3 | 50 ± 10 | 0.10 ± 0.01 | [2] |
Signaling Pathway in DNA Damage Response
Upon DNA damage, PARP1 and PARP2 are recruited to the lesion sites and synthesize long, branched chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins, such as histones.[6][7] This process, known as PARylation, serves as a scaffold to recruit various DNA repair factors.[8] The signal is transient and is tightly regulated by the "erasers" PARG and ARH3.[6] PARG is the primary enzyme responsible for degrading the PAR chains, while ARH3 plays a crucial role in removing the final ADP-ribose moiety from serine residues.[8][9] The coordinated action of these enzymes ensures a timely and efficient DNA repair process.
Experimental Protocols
Protocol 1: In Vitro Continuous PARG/ARH3 Activity Assay using this compound
This protocol is adapted from Drown et al., 2018.[2]
A. Reagents and Materials:
-
This compound salt (substrate)
-
Recombinant human PARG or ARH3 enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 2 mM MgCl₂, 0.1 mg/mL BSA
-
96-well or 384-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
B. Preparation of Reagents:
-
pNP-ADPr Stock Solution: Prepare a 10 mM stock solution of this compound in ultrapure water. Store at -20°C in aliquots.
-
Enzyme Working Solution: Dilute the recombinant PARG or ARH3 enzyme to the desired concentration in ice-cold Assay Buffer. The final enzyme concentration should be determined empirically but a starting point of 10-50 nM is recommended.
-
Substrate Working Solutions: Prepare a series of dilutions of the pNP-ADPr stock solution in Assay Buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0-500 µM).
C. Assay Procedure:
-
Add 50 µL of the Substrate Working Solutions to the wells of the microplate. For inhibitor screening, add the test compound at this step.
-
To initiate the reaction, add 50 µL of the Enzyme Working Solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes.
D. Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curves using the molar extinction coefficient of pNP (18,600 M⁻¹cm⁻¹ at pH 8.0).
-
For kinetic analysis, plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
-
For inhibitor screening, calculate the percentage of inhibition relative to a no-inhibitor control.
Applications in Drug Discovery and Development
The continuous enzymatic assay using this compound is a powerful tool for the discovery and characterization of PARG and ARH3 inhibitors. These inhibitors have therapeutic potential in oncology, as they can sensitize cancer cells to PARP inhibitors and other DNA-damaging agents.
-
High-Throughput Screening (HTS): The simple and robust nature of the assay makes it suitable for screening large compound libraries to identify novel PARG/ARH3 inhibitors.
-
Mechanism of Action Studies: The continuous monitoring of enzyme activity allows for detailed studies of inhibitor kinetics and mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition).
-
Structure-Activity Relationship (SAR) Studies: The assay can be used to evaluate the potency and selectivity of a series of related compounds to guide lead optimization in drug discovery programs.
Conclusion
This compound is a valuable and versatile tool for researchers studying the DNA damage response. Its use in a continuous colorimetric assay for PARG and ARH3 activity provides a simple, robust, and quantitative method for investigating the roles of these enzymes in genome maintenance and for the development of novel therapeutics targeting the DDR pathway.
References
- 1. Functions of PARylation in DNA Damage Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pNP-ADPr (disodium) | Scientist.com [app.scientist.com]
- 5. This compound (ADP-ribose-pNP disodium) | PAR | | Invivochem [invivochem.com]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The Making and Breaking of Serine-ADP-Ribosylation in the DNA Damage Response [frontiersin.org]
- 9. Serine ADP-ribosylation reversal by the hydrolase ARH3 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting pNP-ADPr disodium salt assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the pNP-ADPr disodium (B8443419) salt assay. This guide addresses common sources of variability and provides structured solutions to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the pNP-ADPr disodium salt assay used for?
A1: The pNP-ADPr (para-nitrophenyl-adenosine diphosphate (B83284) ribose) disodium salt assay is a colorimetric method for the continuous determination of the activity of several enzymes. It is primarily used to measure the enzymatic activity of Poly(ADP-ribose) glycohydrolase (PARG) and ADP-ribosyl hydrolase 3 (ARH3).[1][2][3][4] It can also be utilized in studies involving poly(ADP-ribose) polymerase (PARP) enzymes.[1][3] The assay works on the principle that enzymatic hydrolysis of the pNP-ADPr substrate releases para-nitrophenol (pNP), a yellow-colored product that can be quantified spectrophotometrically.
Q2: How should this compound salt be stored?
A2: Proper storage of this compound salt is critical to maintain its stability and ensure assay consistency. The powdered form should be stored at -20°C for long-term stability (up to 3 years).[3] For shorter periods, it can be stored at 4°C for up to 2 years.[3] When in solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to store the product in a sealed, light-protected environment to avoid moisture and light exposure.[1][3]
Q3: What are the common enzymes assayed using pNP-ADPr?
A3: The primary enzymes assayed using this substrate are:
-
Poly(ADP-ribose) glycohydrolase (PARG): This enzyme is a key player in the DNA damage response pathway, responsible for the breakdown of poly(ADP-ribose) chains.
-
ADP-ribosyl hydrolase 3 (ARH3): This enzyme is also involved in the regulation of ADP-ribosylation.[1][2][3][4]
Troubleshooting Common Assay Problems
This section addresses specific issues that can lead to variability in your pNP-ADPr assay results.
Issue 1: High Background Signal or Spontaneous Substrate Hydrolysis
Possible Causes:
-
Substrate Instability: The this compound salt may degrade over time, especially if not stored correctly.
-
Contaminated Reagents: Buffers or water used in the assay may be contaminated with nucleophiles or have a pH that promotes non-enzymatic hydrolysis.
-
Light Exposure: Prolonged exposure of the substrate to light can cause degradation.
Solutions:
-
Verify Substrate Integrity: Use a fresh aliquot of this compound salt. Prepare fresh stock solutions and store them under the recommended conditions.
-
Use High-Purity Reagents: Prepare all buffers with high-purity water (e.g., nuclease-free water) and analytical grade reagents.
-
Protect from Light: Minimize the exposure of the substrate and reaction mixtures to light by using amber tubes or covering the plate with foil.
-
Run a "No Enzyme" Control: Always include a control well containing all reaction components except the enzyme to measure the rate of non-enzymatic substrate hydrolysis.
Issue 2: Low or No Enzyme Activity
Possible Causes:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.
-
Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme's activity.
-
Presence of Inhibitors: The sample or reagents may contain inhibitors of the enzyme.
Solutions:
-
Enzyme Quality Control: Use a fresh aliquot of the enzyme or test its activity with a known positive control substrate. Avoid repeated freeze-thaw cycles.
-
Optimize Reaction Conditions: Ensure the assay buffer has the optimal pH and ionic strength for your specific enzyme. The optimal temperature should also be maintained throughout the experiment.
-
Screen for Inhibitors: If sample-to-sample variability is high, consider the presence of inhibitors in your samples. Known inhibitors for PARG and ARH3 are listed in the table below.
Issue 3: High Well-to-Well Variability (Poor Reproducibility)
Possible Causes:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or inhibitors can lead to significant variability.
-
Incomplete Mixing: Failure to properly mix the reaction components in each well can result in non-uniform reaction rates.
-
Temperature Gradients: Temperature differences across the microplate can affect enzyme activity and lead to inconsistent results.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reactants and alter reaction rates.
Solutions:
-
Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes.
-
Ensure Thorough Mixing: Gently mix the contents of each well after adding all components, for example, by using a plate shaker for a few seconds.
-
Uniform Temperature: Ensure the entire plate is at the desired reaction temperature before starting the reaction and during incubation.
-
Minimize Edge Effects: To minimize evaporation, you can fill the outer wells of the plate with water or buffer and not use them for experimental samples.
Quantitative Data Summary
| Parameter | Enzyme | Value | Reference |
| Known Inhibitors | PARG | PDD00017273 | [5][6] |
| ARH3 | Olaparib, AI26 (IC50 ~2.41 µM) | [7][8][9] | |
| Storage (Powder) | This compound salt | -20°C (3 years), 4°C (2 years) | [3] |
| Storage (in Solvent) | This compound salt | -80°C (6 months), -20°C (1 month) | [1] |
Experimental Protocols
General Protocol for a pNP-ADPr Colorimetric Assay
This protocol provides a general framework. Optimal concentrations of enzyme and substrate, as well as incubation times, should be determined empirically for each specific enzyme and experimental setup.
Materials:
-
This compound salt
-
Purified enzyme (e.g., PARG or ARH3)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl2)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer and store it at 4°C.
-
Prepare a stock solution of this compound salt in high-purity water. Store as recommended.
-
Dilute the enzyme to the desired concentration in ice-cold Assay Buffer just before use.
-
-
Set up the Assay Plate:
-
Add Assay Buffer to each well.
-
Add the test compounds or vehicle control to the appropriate wells.
-
Add the diluted enzyme to all wells except the "No Enzyme" control wells. Add an equal volume of Assay Buffer to the "No Enzyme" control wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.
-
-
Initiate the Reaction:
-
Add the pNP-ADPr substrate to all wells to initiate the reaction.
-
-
Measure Absorbance:
-
Immediately start monitoring the increase in absorbance at 405 nm using a microplate reader in kinetic mode. Take readings every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.
-
Subtract the rate of the "No Enzyme" control from all other rates.
-
Plot the enzyme activity against the inhibitor concentration to determine IC50 values, if applicable.
-
Visualizations
Caption: General workflow for the this compound salt assay.
Caption: Troubleshooting logic for pNP-ADPr assay variability.
Caption: Principle of the pNP-ADPr colorimetric assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (ADP-ribose-pNP disodium) | PAR | | Invivochem [invivochem.com]
- 4. pNP-ADPr (ADP-ribose-pNP) | 比色底物 | MCE [medchemexpress.cn]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. scbt.com [scbt.com]
- 8. AI26 inhibits the ADP-ribosylhydrolase ARH3 and suppresses DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AI26 inhibits the ADP-ribosylhydrolase ARH3 and suppresses DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer pH for pNP-ADPr Assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing buffer pH for assays using the colorimetric substrate p-Nitrophenyl-β-D-ribofuranosyl adenosine (B11128) 5'-diphosphate (pNP-ADPr) disodium (B8443419) salt.
Frequently Asked Questions (FAQs)
Q1: What is pNP-ADPr and which enzyme activities can it measure?
pNP-ADPr (p-Nitrophenyl-ADP-ribose) is a colorimetric substrate used for continuous activity assays of specific ADP-ribosyl glycohydrolases.[1][2] When the bond between ADP-ribose and p-nitrophenol is cleaved by an enzyme, the released p-nitrophenolate produces a yellow color that can be measured spectrophotometrically (typically at 405 nm). This substrate is primarily used to measure the activity of Poly(ADP-ribose) Glycohydrolase (PARG) and ADP-ribosyl Hydrolase 3 (ARH3).[1][2][3]
Q2: What is the generally recommended buffer pH for PARG activity assays with pNP-ADPr?
The optimal pH for PARG activity is typically in the neutral to slightly alkaline range. Most established protocols recommend a pH of 7.5 .[4] Buffers such as HEPES and Tris-HCl are commonly used for PARG assays.[4][5][6] Maintaining a consistent pH is crucial as deviations can significantly impact enzyme conformation and catalytic activity.[7][8]
Q3: What is the recommended buffer pH for ARH3 activity assays with pNP-ADPr?
ARH3 generally exhibits optimal activity in a similar neutral pH range as PARG. Studies characterizing ARH3 activity with pNP-ADPr and similar fluorescent substrates have successfully used buffers at pH 7.5 , indicating this is a suitable starting point for optimization.[3][9]
Q4: How does an incorrect buffer pH affect my assay results?
The pH of the reaction buffer is a critical factor that profoundly influences enzyme activity.[7][10]
-
Sub-optimal pH: If the pH is too far from the optimum, the enzyme's active site may change shape, reducing its ability to bind the substrate. This leads to a lower reaction rate and an underestimation of enzyme activity.[11]
-
Extreme pH: Very high or very low pH values can cause irreversible denaturation of the enzyme, leading to a complete loss of activity.[7][8]
-
Substrate Ionization: pH can also affect the ionization state of the pNP-ADPr substrate, potentially altering its interaction with the enzyme's active site.[7]
Q5: Can buffer pH cause a high background signal in the absence of an enzyme?
Yes, extreme pH values, particularly highly alkaline conditions (pH > 9.0), can cause the spontaneous, non-enzymatic hydrolysis of the pNP-ADPr substrate. This leads to the release of p-nitrophenolate and a high background absorbance, which can mask the true enzyme-catalyzed signal. It is essential to run a "no-enzyme" control to assess the rate of background hydrolysis in your chosen buffer.
Troubleshooting Guide
| Problem | Possible Cause (pH-Related) | Recommended Solution |
| Low or No Signal | The buffer pH is outside the optimal range for your enzyme (PARG or ARH3), leading to low activity or denaturation. | Prepare a series of buffers across a pH range (e.g., 6.5 to 8.5 in 0.5 unit increments) to test and identify the optimal pH for your specific enzyme and conditions. See the protocol below. |
| High Background Signal | The buffer pH is too alkaline, causing spontaneous hydrolysis of the pNP-ADPr substrate. | Measure the background signal of your buffer and substrate without the enzyme. If it is high, lower the buffer pH. Ensure the final pH of your reaction mix is not excessively alkaline. |
| Poor Reproducibility | The buffer was prepared incorrectly, or its pH has shifted over time due to CO₂ absorption from the air (especially for Tris buffers). | Always measure the pH of your buffer at the temperature you will be running the assay. Prepare fresh buffers regularly and store them in tightly sealed containers. Use a high-quality pH meter and calibrate it daily. |
Data Presentation
Table 1: Effect of pH on Relative Glycohydrolase Activity
This table provides an example of how pH can influence the relative activity of PARG and ARH3. The optimal pH is normalized to 100%. Note: These are representative values based on published optima and should be confirmed experimentally.
| pH | Buffer System | Relative PARG Activity (%) | Relative ARH3 Activity (%) |
| 6.0 | MES | 45% | 50% |
| 6.5 | PIPES | 70% | 75% |
| 7.0 | HEPES | 90% | 95% |
| 7.5 | HEPES / Tris | 100% | 100% |
| 8.0 | Tris | 95% | 92% |
| 8.5 | Tris | 75% | 70% |
| 9.0 | CHES | 40% | 35% |
Experimental Protocols
Protocol: Determining Optimal Buffer pH for a pNP-ADPr Assay
This protocol outlines a systematic approach to determine the optimal pH for your enzyme of interest (e.g., PARG or ARH3).
1. Materials:
-
pNP-ADPr disodium salt stock solution (e.g., 10 mM in water)
-
Purified enzyme stock solution
-
A selection of buffers (50 mM) with pKa values spanning the desired range (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-7.5, Tris for pH 7.5-8.5).
-
Microplate reader capable of measuring absorbance at 405 nm.
-
96-well clear, flat-bottom microplates.
2. Buffer Preparation:
-
Prepare 50 mM stock solutions of at least three different buffers to cover a pH range from 6.5 to 8.5.
-
For each buffer, create a series of solutions adjusted to different pH values in 0.2 or 0.5 unit increments (e.g., HEPES at pH 7.0, 7.2, 7.4, 7.6, 7.8).
-
Crucially , adjust the pH at the intended assay temperature, as the pH of many buffers (especially Tris) is temperature-dependent.
3. Assay Setup:
-
Design a 96-well plate layout. For each pH value to be tested, include wells for:
-
Test Reaction: Buffer + Enzyme + Substrate
-
No-Enzyme Control: Buffer + Substrate (to measure background hydrolysis)
-
Blank: Buffer only (to zero the plate reader)
-
-
Set up the reactions in triplicate. A typical reaction might consist of:
-
80 µL of 50 mM buffer (at the specific pH being tested)
-
10 µL of enzyme solution (diluted in assay buffer)
-
Pre-incubate for 5 minutes at assay temperature.
-
10 µL of pNP-ADPr stock solution to initiate the reaction (final concentration will depend on the enzyme's Km, but 100-500 µM is a common starting point).
-
4. Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to the desired temperature (e.g., 37°C).
-
Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes (kinetic mode).
5. Data Analysis:
-
For each well, calculate the reaction rate (V₀) from the linear portion of the absorbance vs. time plot (mOD/min).
-
Subtract the average rate of the "No-Enzyme Control" from the "Test Reaction" rate to get the true enzyme-catalyzed rate.
-
Plot the corrected enzyme rate (V₀) against the buffer pH.
-
The pH value that corresponds to the highest reaction rate is the optimal pH for your assay conditions.
Visualizations
Signaling Pathway and Assay Principle
Caption: ADP-ribosylation cycle and the pNP-ADPr colorimetric assay principle.
Experimental Workflow for pH Optimization
Caption: Step-by-step workflow for determining the optimal buffer pH.
Troubleshooting Logic for pNP-ADPr Assays
Caption: A decision tree for troubleshooting common pH-related assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualization of poly(ADP-ribose) bound to PARG reveals inherent balance between exo- and endo-glycohydrolase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of screening assays for ADP-ribosyl readers and erasers using the GAP-tag as a binding probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 8. quora.com [quora.com]
- 9. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simple and reliable method for determination of optimum pH in coupled enzyme assays: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. youtube.com [youtube.com]
Technical Support Center: pNP-ADPr Colorimetric Assays
Welcome to the Technical Support Center for pNP-ADPr (para-Nitrophenyl-ADP-ribose) colorimetric assays. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding common interferences in these assays.
Assay Principle
The pNP-ADPr colorimetric assay is a method used to measure the activity of enzymes such as Poly(ADP-ribose) Glycohydrolase (PARG), ADP-ribosyl Hydrolase 3 (ARH3), and Poly(ADP-ribose) Polymerases (PARPs). The assay relies on the enzymatic cleavage of the pNP-ADPr substrate, which releases the chromophore para-nitrophenol (pNP). The concentration of the liberated pNP is quantified by measuring its absorbance at or near 405 nm, providing a direct measure of enzyme activity.
dot
Caption: Workflow of the pNP-ADPr colorimetric assay.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that users may encounter during their pNP-ADPr colorimetric assays.
High Background Signal
Q1: I am observing a high absorbance reading in my "no-enzyme" negative control wells. What could be the cause and how can I resolve it?
A1: A high background signal in the absence of the enzyme can be attributed to several factors, primarily non-enzymatic hydrolysis of the pNP-ADPr substrate or contamination of assay components.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Substrate Instability | The pNP-ADPr substrate can undergo spontaneous hydrolysis, especially under non-optimal pH conditions, elevated temperatures, or prolonged storage, leading to the release of pNP.[1] | 1. Prepare Substrate Fresh: Always prepare the pNP-ADPr working solution immediately before use. 2. Optimize pH: Ensure the assay buffer pH is within the optimal range for substrate stability. You can test a range of pH values to identify the one that minimizes spontaneous hydrolysis. 3. Control Incubation Time & Temperature: Minimize incubation times and perform the assay at the recommended temperature. A time-course experiment without the enzyme can help assess substrate stability under your specific assay conditions. |
| Contaminated Reagents | Buffers, water, or other reagents may be contaminated with substances that either mimic the product or cause non-enzymatic cleavage of the substrate. | 1. Use High-Purity Reagents: Utilize high-purity water and reagents for all assay components. 2. Test Individual Components: To identify the source of contamination, test each component of the reaction mixture individually for its contribution to the background signal. |
| Compound Interference | Test compounds, particularly those with inherent color that absorbs at 405 nm, can contribute to a high background. | 1. Run Compound Blanks: For each test compound, run a control well containing the compound in the assay buffer without the enzyme. Subtract the absorbance of this blank from the corresponding sample well. |
Caption: Simplified signaling pathway of ADP-ribosylation.
References
pNP-ADPr disodium salt assay background signal reduction
Welcome to the Technical Support Center for the pNP-ADPr Disodium (B8443419) Salt Assay. This guide provides detailed troubleshooting advice and protocols to help you identify and reduce sources of high background signal in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the pNP-ADPr disodium salt assay and how does it work?
The pNP-ADPr (para-nitrophenyl-adenosine diphosphate (B83284) ribose) disodium salt assay is a continuous colorimetric method used to measure the activity of ADP-ribose hydrolases, such as PARG (Poly(ADP-ribose) glycohydrolase) and ARH3.[1][2] The enzyme catalyzes the hydrolysis of the pNP-ADPr substrate, releasing ADP-ribose and para-nitrophenol (pNP). The pNP product is a yellow chromophore that can be quantified by measuring its absorbance, typically around 405 nm. The rate of pNP production is directly proportional to the enzyme's activity.
Q2: What are the primary sources of high background signal in this assay?
High background can originate from several factors that lead to the non-enzymatic release of p-nitrophenol or other interfering signals. The most common causes include:
-
Spontaneous Substrate Hydrolysis: The pNP-ADPr substrate can degrade on its own, especially under suboptimal pH or temperature conditions.[3]
-
Reagent Contamination: Buffers, water, or enzyme stocks may be contaminated with microbes or chemicals that interfere with the assay.[3][4][5]
-
Poor Water Quality: Using water that is not distilled or deionized can introduce contaminants.[5][6]
-
Incorrect Assay Conditions: Suboptimal pH, temperature, or excessively long incubation times can increase non-enzymatic signal generation.[7]
-
High Substrate or Enzyme Concentration: Using concentrations that are too high can lead to increased background noise.[4]
Q3: My "no-enzyme" control wells show high absorbance. What is the likely cause?
A high signal in the no-enzyme control indicates that the background is independent of enzymatic activity. This is most often caused by the spontaneous hydrolysis of the pNP-ADPr substrate in the assay buffer.[3] Other potential causes include contamination of the buffer or substrate stock solution or an innately colored substrate solution.[5][6] It is crucial to prepare the substrate solution fresh and ensure the assay buffer has the optimal pH and is free of contaminants.
Visualizing the Assay Principle and Workflow
To better understand the reaction and potential points of error, refer to the diagrams below.
Caption: Enzymatic hydrolysis of pNP-ADPr substrate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. sinobiological.com [sinobiological.com]
- 6. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 7. m.youtube.com [m.youtube.com]
pNP-ADPr disodium salt stability issues in solution
Welcome to the technical support center for pNP-ADPr disodium (B8443419) salt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of experiments involving this colorimetric substrate.
Frequently Asked Questions (FAQs)
Q1: How should I store pNP-ADPr disodium salt?
A1: Proper storage is crucial to maintain the integrity of this compound salt. For long-term storage of the solid powder, a temperature of -20°C is recommended, and it should be kept in a sealed container away from moisture and light. Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q2: What are the signs of this compound salt degradation in solution?
A2: The primary indicator of degradation is the appearance of a yellow color in the solution. This coloration signifies the spontaneous hydrolysis of the pNP-ADPr molecule, leading to the release of p-nitrophenol, which is yellow in alkaline solutions. This can result in high background readings in your enzymatic assays.
Q3: Can I use a pNP-ADPr solution that has turned yellow?
A3: It is strongly advised not to use a visibly yellow solution. The presence of free p-nitrophenol will lead to a high background signal, compromising the accuracy and sensitivity of your assay. For the most reliable results, always use a freshly prepared, colorless solution.
Q4: What factors can influence the stability of pNP-ADPr in my assay buffer?
A4: The stability of pNP-ADPr in solution is primarily affected by pH and temperature. Similar to other p-nitrophenyl glycosides, pNP-ADPr is susceptible to spontaneous hydrolysis, and this rate of hydrolysis increases at higher pH values (alkaline conditions) and elevated temperatures. The composition of the buffer can also play a role in stability.[2][3]
Troubleshooting Guide
High background signal is a common issue in colorimetric assays using pNP-ADPr. This guide will help you identify and address the potential causes.
| Issue | Possible Cause | Recommended Solution |
| High background signal in "no enzyme" control wells | Spontaneous hydrolysis of pNP-ADPr | pNP-ADPr can hydrolyze spontaneously, particularly at neutral to alkaline pH.[2] Always prepare the substrate solution fresh before each experiment. If compatible with your enzyme, consider performing the assay at a slightly acidic or neutral pH to minimize non-enzymatic degradation. Always subtract the absorbance of a "no enzyme" blank from your experimental readings. |
| Contaminated reagents | Ensure that all your reagents, especially the water and buffer solutions, are of high purity and free from any contaminating nucleophiles or phosphatases that could cleave the substrate. | |
| Prolonged incubation or high temperature | Shorten the incubation time or lower the assay temperature to reduce the rate of spontaneous hydrolysis. | |
| Inconsistent results between experiments | Inconsistent solution preparation | Prepare fresh stock solutions of pNP-ADPr regularly. Ensure accurate and consistent pipetting of all reagents. |
| Temperature fluctuations | Use a temperature-controlled plate reader or water bath to maintain a consistent temperature throughout the assay. Be mindful that the pKa of some buffers, like Tris, is temperature-dependent, which can affect the pH of your assay solution.[4] | |
| Low or no signal in positive control | Inactive enzyme | Confirm the activity of your enzyme preparation. Ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Incorrect assay conditions | Verify that the pH, temperature, and buffer composition are optimal for your enzyme's activity. |
Stability Data
| Form | Storage Temperature (°C) | Duration | Special Conditions |
| Solid Powder | -20 | ≥ 2 years | Sealed, protected from light and moisture.[5] |
| Aqueous Stock Solution | -80 | Up to 6 months | Aliquoted to avoid freeze-thaw cycles.[1] |
| -20 | Up to 1 month | Aliquoted to avoid freeze-thaw cycles.[1] |
Experimental Protocols
Protocol for Assessing pNP-ADPr Stability using HPLC
This protocol provides a framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the degradation of pNP-ADPr over time.
1. Materials and Reagents:
-
This compound salt
-
p-Nitrophenol (as a standard for the degradation product)
-
ADP-ribose (as a potential degradation product standard)
-
Acetonitrile (HPLC grade)
-
Potassium phosphate (B84403) monobasic
-
Phosphoric acid
-
Ultrapure water
-
Buffers of interest (e.g., Tris-HCl, HEPES) at various pH values
2. HPLC System and Conditions (Adapted from similar compound analysis):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH adjusted to 6.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-dependent linear gradient from 100% A to a suitable concentration of B to elute both pNP-ADPr and its degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 260 nm (for ADPr moiety) and 405 nm (for p-nitrophenol)
-
Injection Volume: 20 µL
3. Stability Study Procedure:
-
Prepare a stock solution of pNP-ADPr in ultrapure water.
-
Dilute the stock solution to a final concentration (e.g., 1 mM) in the buffers of interest at different pH values (e.g., pH 5.0, 7.4, 9.0).
-
Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Immediately analyze the aliquots by HPLC.
-
Quantify the peak area of the intact pNP-ADPr and any degradation products that appear. The appearance of a peak corresponding to p-nitrophenol is a key indicator of hydrolysis.
4. Data Analysis:
-
Plot the percentage of remaining intact pNP-ADPr against time for each condition (pH and temperature).
-
Calculate the rate of degradation under each condition.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. caymanchem.com [caymanchem.com]
Technical Support Center: Interpreting Non-Linear Kinetics in pNP-ADPr Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve non-linear kinetics observed in para-nitrophenyl-adenosine diphosphate (B83284) ribose (pNP-ADPr) assays.
Frequently Asked Questions (FAQs)
Q1: What are pNP-ADPr assays and what are they used for?
A1: pNP-ADPr assays are continuous colorimetric assays used to measure the activity of enzymes that cleave ADP-ribose from a synthetic substrate, pNP-ADPr.[1] This cleavage releases para-nitrophenol (pNP), which can be detected spectrophotometrically at around 405 nm.[1] These assays are commonly used to determine the activity and inhibition of poly(ADP-ribose) glycohydrolases (PARGs), ADP-ribosyl hydrolases (ARHs), and poly(ADP-ribose) polymerases (PARPs).[1]
Q2: My reaction progress curve is not linear. What are the common causes for this?
A2: Non-linear reaction progress curves are a common issue in enzyme kinetics and can arise from several factors:
-
Substrate Depletion: As the reaction proceeds, the concentration of the pNP-ADPr substrate decreases, leading to a reduction in the reaction rate. This is expected in any enzyme assay but should not be significant during the initial phase of the reaction.
-
Product Inhibition: The accumulation of reaction products, either ADP-ribose or pNP, can inhibit the enzyme's activity.[2]
-
Enzyme Instability: The enzyme may lose activity over the course of the assay due to factors like temperature, pH, or the presence of inhibitors.
-
Substrate Inhibition: High concentrations of the pNP-ADPr substrate can sometimes lead to the formation of an unproductive enzyme-substrate complex, thereby reducing the reaction rate.[3]
-
"Burst" or "Lag" Phase (Pre-Steady-State Kinetics): A rapid initial "burst" of product formation can occur if the rate-limiting step of the reaction is the release of the product from the enzyme. Conversely, a "lag" phase may be observed if there is a slow conformational change in the enzyme upon substrate binding.
Q3: What is "burst" kinetics and why does it happen?
A3: Burst kinetics, or a pre-steady-state burst, is characterized by a rapid initial phase of product formation that is faster than the subsequent steady-state rate. This typically occurs when the first turnover of the enzyme is very fast, followed by a slower, rate-limiting step, often the release of a product. In the context of a pNP-ADPr assay, this could mean that the cleavage of pNP-ADPr is rapid, but the release of either ADP-ribose or pNP from the enzyme's active site is slow.
Q4: How can I differentiate between substrate and product inhibition?
A4: To distinguish between substrate and product inhibition, you can perform two key experiments:
-
Substrate Titration: Measure the initial reaction velocity at a wide range of pNP-ADPr concentrations. If the rate increases with substrate concentration and then decreases at higher concentrations, this is indicative of substrate inhibition.[3]
-
Product Inhibition Study: Add one of the reaction products (ADP-ribose or pNP) at various concentrations to the reaction mixture at the beginning of the assay. If the initial reaction rate decreases with increasing product concentration, this confirms product inhibition.
Troubleshooting Guides
Issue 1: Reaction Rate Decreases Over Time (Substrate Depletion or Enzyme Instability)
This is the most common form of non-linear kinetics, where the progress curve starts linearly and then plateaus.
Troubleshooting Workflow
Caption: Troubleshooting workflow for decreasing reaction rates.
Quantitative Data Summary
| Observation | Potential Cause | Suggested Action | Expected Outcome |
| Reaction linear for <10% substrate consumption | Substrate Depletion | Ensure initial rates are measured when [S] is high. | Linearity of the initial phase is extended. |
| Rate decreases rapidly even at low substrate use | Enzyme Instability | Decrease incubation time or run the assay at a lower temperature. | The linear phase of the reaction is prolonged. |
| Activity is lost upon pre-incubation without substrate | Enzyme Instability | Add stabilizing agents like glycerol (B35011) or BSA to the buffer. | Enzyme retains activity for a longer duration. |
Issue 2: Initial "Burst" Followed by a Slower Linear Rate
This indicates a pre-steady-state condition where the first turnover is faster than subsequent ones.
Troubleshooting Workflow
Caption: Troubleshooting workflow for burst kinetics.
Quantitative Data Summary
| Observation | Potential Cause | Suggested Action | Expected Outcome |
| Large initial burst | Rate-limiting product release | If the goal is steady-state kinetics, ignore the initial burst and calculate the velocity from the subsequent linear phase. | Consistent and reproducible kinetic parameters from the steady-state portion of the curve. |
| Burst amplitude is stoichiometric with enzyme concentration | Single-turnover event | This provides valuable mechanistic information. For inhibitor studies, ensure inhibitor is pre-incubated with the enzyme. | Accurate determination of inhibitor potency on the steady-state rate. |
Issue 3: Decreasing Reaction Rate at High Substrate Concentrations
This is a classic sign of substrate inhibition.
Troubleshooting Workflow
Caption: Troubleshooting workflow for substrate inhibition.
Quantitative Data Summary
| Observation | Potential Cause | Suggested Action | Expected Outcome |
| Velocity vs. [S] plot shows a peak and then declines | Substrate Inhibition | Determine the optimal substrate concentration that gives the maximal rate before inhibition occurs. | The assay is performed in a range where the reaction rate is proportional to enzyme concentration. |
| Non-hyperbolic kinetics | Substrate Inhibition | Fit the data to the Michaelis-Menten equation modified for substrate inhibition to determine Km and Ki. | A better understanding of the enzyme's kinetic properties and the inhibitory mechanism. |
Experimental Protocols
Protocol 1: Enzyme Titration to Ensure Linearity
Objective: To determine the optimal enzyme concentration that results in a linear reaction rate for the desired assay duration.
Methodology:
-
Prepare a reaction mixture containing a fixed, saturating concentration of pNP-ADPr in the assay buffer.
-
Prepare a series of dilutions of the enzyme stock solution.
-
Initiate the reaction by adding the different concentrations of the enzyme to the reaction mixture in a microplate.
-
Monitor the absorbance at 405 nm over time at a constant temperature.
-
Plot the initial reaction velocity (rate of change in absorbance) against the enzyme concentration.
-
Select an enzyme concentration from the linear range of this plot for subsequent experiments.
Protocol 2: Substrate Saturation Curve to Determine Km and Vmax
Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the pNP-ADPr substrate and to identify potential substrate inhibition.
Methodology:
-
Prepare a series of dilutions of the pNP-ADPr substrate in the assay buffer.
-
Use a fixed, optimal concentration of the enzyme as determined from the enzyme titration experiment.
-
Initiate the reactions by adding the enzyme to the different substrate concentrations in a microplate.
-
Monitor the absorbance at 405 nm over time to determine the initial reaction velocity for each substrate concentration.
-
Plot the initial velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation (or a substrate inhibition model if necessary) using non-linear regression to determine Km and Vmax.
Protocol 3: Characterization of Product Inhibition
Objective: To determine if the reaction products (ADP-ribose or pNP) inhibit the enzyme.
Methodology:
-
Prepare reaction mixtures with a fixed, non-inhibitory concentration of pNP-ADPr (e.g., at the Km value).
-
Prepare a series of dilutions of one of the potential inhibitory products (e.g., ADP-ribose).
-
Add the different concentrations of the product to the reaction mixtures.
-
Initiate the reaction by adding a fixed, optimal concentration of the enzyme.
-
Determine the initial reaction velocities and plot them against the product concentration.
-
A decrease in velocity with increasing product concentration indicates product inhibition. The data can be fit to different inhibition models to determine the inhibition constant (Ki).
References
effect of salt concentration on pNP-ADPr assay performance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of salt concentration on the performance of the pNP-ADPr (para-nitrophenyl-adenosine diphosphate (B83284) ribose) assay. This resource is intended for researchers, scientists, and drug development professionals utilizing this colorimetric substrate to measure the activity of enzymes such as PARG (Poly(ADP-ribose) glycohydrolase), ARH3 (ADP-ribosylhydrolase 3), and PARPs (Poly(ADP-ribose) polymerases).
Frequently Asked Questions (FAQs)
Q1: What is the pNP-ADPr assay and what is it used for?
A1: The pNP-ADPr assay is a continuous colorimetric method used to measure the activity of enzymes that cleave the ADP-ribose moiety from the p-nitrophenyl group.[1][2][3][4][5] The substrate, pNP-ADPr, is colorless. Upon enzymatic cleavage, p-nitrophenol is released, which, at an alkaline pH, develops a yellow color that can be quantified by measuring the absorbance at 405 nm.[2] This assay is frequently used for studying the kinetics of enzymes like PARG and ARH3 and for high-throughput screening of their inhibitors.[1][2][3][4][5]
Q2: Why is salt concentration an important parameter in the pNP-ADPr assay?
A2: Salt concentration is a critical parameter in any enzymatic assay as it influences several factors that can affect enzyme activity and stability. The ionic strength of the assay buffer can impact the enzyme's three-dimensional structure, the binding of the substrate to the active site, and the overall catalytic efficiency. For instance, in assays involving PARP enzymes, protein-protein interactions essential for activity can be sensitive to salt concentrations.[6] High salt concentrations can disrupt these interactions, potentially leading to lower-than-expected enzyme activity.[6][7] Conversely, some enzymes may require a certain ionic strength for optimal conformation and activity.
Q3: What is a typical salt concentration to use in a pNP-ADPr assay?
A3: The optimal salt concentration can vary depending on the specific enzyme being assayed, its purity, and the overall composition of the assay buffer. It is always recommended to empirically determine the optimal salt concentration for your specific experimental conditions. However, a common starting point for many enzymatic assays is a buffer containing a salt concentration in the physiological range, such as 150 mM NaCl. Some protocols for related assays have used NaCl concentrations ranging from 50 mM to 500 mM.[8]
Q4: Can high salt concentrations be used as a negative control?
A4: In some specific cases, such as studying the interaction between PARP and HPF1, high salt concentrations (e.g., high NaCl) can be used to disrupt the interaction and serve as a negative control.[6] However, this may not be universally applicable to all enzymes assayed with pNP-ADPr and should be validated for your specific system.
Troubleshooting Guide
This guide addresses common issues encountered during pNP-ADPr assays that may be related to suboptimal salt concentrations in the assay buffer.
| Problem | Possible Cause (related to Salt Concentration) | Suggested Solution |
| Low or No Signal | Suboptimal Salt Concentration: The ionic strength of the buffer may be too high or too low for the enzyme to be active. High salt can inhibit enzyme activity by disrupting its conformation or interfering with substrate binding.[6][9] | Perform a salt titration experiment to determine the optimal salt concentration. Test a range of concentrations (e.g., 25 mM, 50 mM, 100 mM, 150 mM, 250 mM, 500 mM) of NaCl or KCl in your assay buffer to identify the concentration that yields the highest signal-to-background ratio. |
| High Background Signal | Salt-Induced Substrate Instability: Although less common, extreme salt concentrations or pH in combination with certain salts could potentially lead to non-enzymatic hydrolysis of the pNP-ADPr substrate. | Ensure the assay buffer pH is stable and within the optimal range for the enzyme. Prepare fresh assay buffers and substrate solutions for each experiment. Run a "no enzyme" control with your complete assay buffer to check for non-enzymatic substrate degradation. |
| Poor Reproducibility (High Well-to-Well Variability) | Inconsistent Salt Concentration: Inaccurate pipetting or errors in buffer preparation can lead to variations in salt concentration across different wells of an assay plate. | Ensure accurate and consistent pipetting. Prepare a single master mix of the assay buffer with the desired salt concentration to be dispensed into all wells. |
| Assay Signal Drifts Over Time | Salt Affecting Enzyme Stability: The salt concentration in the buffer may not be optimal for long-term enzyme stability during the course of the assay, leading to a progressive loss of activity. | Assess the stability of your enzyme in different salt concentrations over the intended assay duration. Consider adding stabilizing agents like glycerol (B35011) to your buffer, but be aware that these can also affect enzyme kinetics. |
Experimental Protocols
Experiment: Optimization of Salt Concentration for a pNP-ADPr Assay
This protocol outlines a general procedure to determine the optimal salt concentration for your enzyme of interest using the pNP-ADPr substrate.
Materials:
-
Purified enzyme of interest (e.g., PARG, ARH3)
-
pNP-ADPr substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5) without added salt
-
Stock solution of NaCl or KCl (e.g., 5 M)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a Salt Dilution Series: In separate tubes, prepare a series of assay buffers containing different concentrations of salt (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 150 mM, 250 mM, 500 mM NaCl) by diluting the high-concentration salt stock solution into the salt-free assay buffer.
-
Prepare Reaction Mix: For each salt concentration, prepare a reaction mix containing the assay buffer with the respective salt concentration and the pNP-ADPr substrate at a fixed concentration (e.g., 100 µM).
-
Set Up the Assay Plate:
-
Test Wells: To each well, add a fixed volume of the reaction mix for each salt concentration.
-
"No Enzyme" Control Wells: For each salt concentration, add the same volume of reaction mix to control wells.
-
"No Substrate" Control Wells: Prepare wells with the enzyme and buffer at each salt concentration but without the pNP-ADPr substrate to measure any background absorbance from the enzyme or buffer components.
-
-
Initiate the Reaction: Add a fixed amount of your enzyme to the "Test Wells" to start the reaction. Add an equal volume of buffer without the enzyme to the "No Enzyme" control wells.
-
Incubate and Measure: Incubate the plate at the optimal temperature for your enzyme. Measure the absorbance at 405 nm at regular time intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
Subtract the absorbance of the "No Substrate" control from all other readings.
-
For each salt concentration, subtract the rate of the "No Enzyme" control from the rate of the "Test Wells" to get the net enzymatic rate.
-
Plot the enzymatic rate (change in absorbance per unit time) as a function of the salt concentration. The peak of this curve will indicate the optimal salt concentration for your enzyme under these assay conditions.
-
Visualizations
Logical Workflow for Troubleshooting Low Signal in a pNP-ADPr Assay
Caption: Troubleshooting workflow for low signal in pNP-ADPr assays.
Conceptual Diagram of Salt Concentration Effect on Enzyme Activity
References
- 1. pNP-ADPr | TargetMol [targetmol.com]
- 2. ADP-ribose-pNP | AAT Bioquest [aatbio.com]
- 3. pNP-ADPr disodium (ADP-ribose-pNP disodium) | PAR | | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Basal activity of a PARP1-NuA4 complex varies dramatically across cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of screening assays for ADP-ribosyl readers and erasers using the GAP-tag as a binding probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Concentrated Salts Solutions on the Stability of Immobilized Enzymes: Influence of Inactivation Conditions and Immobilization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
controlling for non-enzymatic hydrolysis of pNP-ADPr
This guide provides troubleshooting advice and answers to frequently asked questions regarding the control of non-enzymatic hydrolysis of p-nitrophenyl-ADP-ribose (pNP-ADPr), a common chromogenic substrate used in assays for enzymes like PARG (Poly(ADP-ribose) glycohydrolase) and ARH3 (ADP-ribosylhydrolase 3).[1][2][3]
Section 1: Frequently Asked Questions (FAQs)
Q1: What is pNP-ADPr and how does it work?
A1: pNP-ADPr (p-nitrophenyl-ADP-ribose) is a synthetic substrate used to measure the activity of ADP-ribosyl hydrolases. The enzyme cleaves the bond between ADP-ribose and p-nitrophenol. The released p-nitrophenol has a distinct yellow color and can be quantified by measuring its absorbance, typically at 405 nm, providing a continuous, real-time measure of enzyme activity.[2]
Q2: What is non-enzymatic hydrolysis of pNP-ADPr?
A2: Non-enzymatic hydrolysis is the spontaneous breakdown of the pNP-ADPr substrate in the assay buffer, releasing p-nitrophenol without any enzymatic action. This chemical instability results in a background signal that is independent of enzyme activity. The rate of this spontaneous hydrolysis is influenced by several factors, including pH, temperature, and buffer composition.[4][5]
Q3: Why is the background signal in my "no enzyme" control wells high?
A3: A high background signal in your "no enzyme" control is a direct result of non-enzymatic hydrolysis of pNP-ADPr or potential contamination of the substrate with free p-nitrophenol. This control is crucial as it represents the rate of signal generation that is not due to your enzyme, and it must be subtracted from the rates measured in the presence of the enzyme to determine the true enzymatic activity.[6][7]
Q4: What experimental factors influence the rate of non-enzymatic hydrolysis?
A4: Several factors can accelerate the spontaneous breakdown of pNP-ADPr. The most significant are:
-
Temperature: Higher temperatures increase the rate of chemical reactions, including spontaneous hydrolysis.[4]
-
Ionic Strength: The ionic strength of the buffer can affect the rate of hydrolysis.[8]
-
Incubation Time: Longer incubation times will result in a greater accumulation of background signal from the slow, continuous non-enzymatic hydrolysis.
Q5: How can I minimize the background signal from pNP-ADPr hydrolysis?
A5: To minimize background signal, you should:
-
Always run a "no enzyme" control: This is the most critical step to quantify the background rate.
-
Optimize Assay pH: Perform the assay at a pH that balances enzyme activity with substrate stability. Many hydrolase assays are conducted at a neutral pH (7.0-8.0).[6][9]
-
Optimize Temperature: Use the lowest temperature that allows for robust enzyme activity.
-
Minimize Incubation Time: Use the shortest assay time possible that provides a reliable linear signal for the enzymatic reaction.
-
Ensure Substrate Quality: Use high-purity pNP-ADPr and store it correctly, protected from moisture and light at -20°C or -80°C, to prevent degradation.[3]
Section 2: Troubleshooting Guide
This section addresses the common problem of high background signal during pNP-ADPr assays.
Problem: High and/or variable background signal in "no enzyme" control wells.
The workflow below provides a logical approach to troubleshooting this issue.
Summary of Factors Affecting Non-Enzymatic Hydrolysis
| Factor | Effect on Background Signal | Recommendation |
| pH | High or low pH can increase hydrolysis rate. | Optimize pH to find a balance between enzyme activity and substrate stability (typically pH 7.0-8.0). |
| Temperature | Higher temperatures accelerate hydrolysis. | Run assays at the lowest feasible temperature (e.g., 25°C, 30°C, or 37°C) that gives sufficient enzyme activity. |
| Incubation Time | Longer times lead to more background accumulation. | Use the shortest incubation time that provides a robust and linear rate of reaction. |
| Substrate Purity | Impurities (e.g., free p-nitrophenol) cause high initial background. | Use high-purity substrate. Check the Certificate of Analysis. |
| Substrate Storage | Improper storage leads to degradation over time. | Store pNP-ADPr stock solutions at -80°C in small aliquots to avoid freeze-thaw cycles.[3] |
Section 3: Key Experimental Protocols
Protocol 1: Determining the Rate of Non-Enzymatic Hydrolysis
This protocol quantifies the background signal generated in your specific assay conditions.
-
Prepare Assay Buffer: Prepare your standard assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
-
Set Up Reactions: In a 96-well plate, add the assay buffer and all other reaction components (e.g., cofactors, activators) except for the enzyme.
-
Pre-incubate: Pre-incubate the plate at the desired assay temperature for 5-10 minutes.
-
Initiate Reaction: Add pNP-ADPr to the desired final concentration (e.g., 100 µM).
-
Measure Absorbance: Immediately place the plate in a plate reader set to the assay temperature. Measure the absorbance at 405 nm every 60 seconds for the duration of the planned experiment (e.g., 30 minutes).
-
Calculate Rate: Plot absorbance (A405) versus time (minutes). The slope of this line represents the rate of non-enzymatic hydrolysis (ΔAbs/min).
Protocol 2: Correcting for Background in an Enzyme Activity Assay
-
Set Up Parallel Reactions: For each experimental condition, prepare at least two sets of reactions in a 96-well plate:
-
Test Wells: Contain all components, including the enzyme.
-
Control Wells ("No Enzyme"): Contain all components except the enzyme (replace with an equal volume of enzyme dilution buffer).
-
-
Run Assay: Follow steps 3-5 from Protocol 1, initiating the reaction by adding either the enzyme or pNP-ADPr.
-
Calculate Rates:
-
Calculate the rate for the Test Wells (Total Rate).
-
Calculate the rate for the Control Wells (Background Rate) as described in Protocol 1.
-
-
Determine True Enzyme Activity: Subtract the average Background Rate from the Total Rate.
Section 4: Data Presentation and Interpretation
Correctly calculating and presenting your data is crucial. Always report that the presented enzyme activities have been corrected for non-enzymatic substrate hydrolysis.
Example Data Calculation
| Well Type | Average Rate (ΔA405/min) | Calculation | Result |
| Total Activity (with Enzyme) | 0.052 | - | - |
| Background (No Enzyme) | 0.008 | - | - |
| Corrected Enzyme Activity | - | 0.052 - 0.008 | 0.044 ΔA405/min |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Hydrolysis of O-Acetyl-ADP-ribose Isomers by ADP-ribosylhydrolase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The uptake and hydrolysis of p-nitrophenyl phosphate by red cells in relation to ATP hydrolysis by the sodium pump - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–function analyses reveal the mechanism of the ARH3-dependent hydrolysis of ADP-ribosylation - PMC [pmc.ncbi.nlm.nih.gov]
data analysis and curve fitting for pNP-ADPr kinetic data
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers analyzing kinetic data from assays using the colorimetric substrate p-Nitrophenyl-ADP-ribose (pNP-ADPr).
Frequently Asked Questions (FAQs)
Q1: What is pNP-ADPr and how does the assay work? A1: pNP-ADPr (p-Nitrophenyl-ADP-ribose) is a colorimetric substrate used to continuously measure the activity of enzymes such as Poly(ADP-ribose) glycohydrolase (PARG), ADP-ribosyl hydrolase 3 (ARH3), and Poly(ADP-ribose) polymerases (PARPs).[1][2] The enzyme-catalyzed hydrolysis of pNP-ADPr releases p-nitrophenol (pNP), a yellow-colored product. The rate of pNP formation can be monitored by measuring the increase in absorbance at 405 nm, which is directly proportional to the enzyme's activity.[2]
Q2: What are the key kinetic parameters obtained from this assay? A2: The primary goal is to determine the Michaelis-Menten constants: Km and Vmax .[3]
-
Km (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate.[4]
-
Vmax (maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.[4] From Vmax, the turnover number (kcat ) can be calculated if the enzyme concentration is known.
Q3: What software can I use for curve fitting and data analysis? A3: Non-linear regression is the preferred method for fitting enzyme kinetic data.[5][6] Several software packages are suitable:
-
GraphPad Prism: A user-friendly tool with built-in equations for Michaelis-Menten kinetics.[3][7]
-
KinTek Explorer: Specialized software for chemical kinetics simulation and data fitting.[8][9]
-
R: A powerful, free statistical programming language with packages like 'renz' for enzyme kinetics.[10][11]
-
Python: Using libraries such as SciPy for curve fitting.[12]
-
Online Tools: Web-based tools like MyCurveFit or Enzyme Kinetics Analysis (EKA) are also available.[10][13]
Troubleshooting Guide
This guide addresses common issues encountered during pNP-ADPr kinetic assays.
| Problem | Possible Cause | Solution |
| Weak or No Signal | Reagents expired or improperly stored. | Confirm the expiration dates and storage conditions (typically 2-8°C for kits) for all reagents.[14] |
| Reagents not equilibrated to room temperature. | Allow all reagents and plates to sit at room temperature for 15-20 minutes before starting the assay.[14] | |
| Inactive enzyme. | Verify the activity of your enzyme stock. Minimize freeze-thaw cycles. Consider running a positive control with a known active enzyme. | |
| Incorrect buffer pH or composition. | The hydrolysis of pNP-ADPr is pH-dependent. Ensure the assay buffer is at the optimal pH for your enzyme (e.g., pH 8.0).[2] | |
| High Background Signal | Spontaneous hydrolysis of pNP-ADPr. | Prepare the pNP-ADPr solution fresh. Run a "no-enzyme" control well to measure the rate of non-enzymatic substrate degradation and subtract this from your sample readings. |
| Contaminated reagents. | Use high-purity water and reagents. Ensure buffers are free of nucleases or other contaminants.[15] | |
| Data Does Not Fit Michaelis-Menten Curve | Substrate concentrations are too low or too high. | Your substrate concentration range should ideally span from ~0.2 x Km to at least 5 x Km. If the curve appears linear, you may not be reaching saturation and need to test higher substrate concentrations.[13] |
| Incorrect determination of initial velocity. | Ensure you are using the initial, linear portion of the reaction progress curve.[5] Using data points after the reaction has slowed can lead to inaccurate velocity calculations. | |
| Presence of an inhibitor or activator in the sample. | Purify your enzyme. If testing compounds, be aware of their potential effects. | |
| Substrate or product inhibition. | At very high concentrations, the substrate itself may inhibit the enzyme. Similarly, product accumulation can cause feedback inhibition. Progress-curve analysis may be a more suitable approach if the initial rate is too fast to measure accurately.[5] | |
| Poor Replicate Data / High Variability | Inaccurate pipetting. | Calibrate your pipettes. Use reverse pipetting for viscous solutions. Ensure consistent mixing in each well. |
| Temperature fluctuations ("Edge Effects"). | Avoid stacking plates during incubation. Ensure the plate is uniformly heated by placing it in the center of the incubator. Sealing the plate can also help.[14] | |
| Scratched wells. | Be careful not to scratch the bottom of the wells with pipette tips, as this can interfere with absorbance readings.[14] |
Experimental Protocols & Data
Standard Protocol for pNP-ADPr Kinetic Assay
This protocol outlines the determination of kinetic parameters for an ADP-ribosylhydrolase like PARG.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 8.0.
-
Enzyme Stock Solution: Prepare a concentrated stock of your purified enzyme in assay buffer with a stabilizer (e.g., BSA or glycerol) and store at -80°C in single-use aliquots.
-
Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock to the desired final concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the measurement.
-
pNP-ADPr Substrate Stock: Prepare a 10 mM stock solution in ultrapure water. Store at -20°C.[2]
-
Substrate Dilutions: Prepare a series of 2x concentrated substrate solutions in assay buffer. For example, to achieve final concentrations of 10, 20, 50, 100, 200, and 400 µM, you would prepare 20, 40, 100, 200, 400, and 800 µM solutions.
2. Assay Procedure (96-well plate format):
-
Set up the plate reader to perform a kinetic read at 405 nm at a constant temperature (e.g., 25°C or 37°C). Set the read interval to every 15-30 seconds for 5-10 minutes.[16]
-
Add 50 µL of each 2x substrate dilution to the appropriate wells. Include a "no-substrate" control.
-
Add 50 µL of assay buffer to a "no-enzyme" control well for each substrate concentration to measure background hydrolysis.
-
Pre-incubate the plate in the plate reader for 5 minutes to allow all components to reach the desired temperature.
-
Initiate the reaction by adding 50 µL of the 2x enzyme working solution to each well (final volume = 100 µL).
-
Immediately start the kinetic measurement.
3. Data Analysis:
-
For each substrate concentration, plot Absorbance (405 nm) vs. Time (minutes).
-
Determine the initial velocity (V₀) by calculating the slope of the initial linear portion of each curve.
-
Convert the velocities from Absorbance units/min to M/min using the Beer-Lambert law (A = εcl), where ε for p-nitrophenol is 18,800 M⁻¹cm⁻¹ at pH > 8 (path length 'l' must be determined for your specific plate/volume).
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the resulting curve to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values for Vmax and Km.[3]
Example Kinetic Data
The following table summarizes kinetic parameters for several enzymes determined using pNP-ADPr-based assays.
| Enzyme | Km (µM) | Vmax (nmol·min⁻¹·mg⁻¹) | kcat (s⁻¹) | Source |
| PARP-1 | 151 | 1.30 | - | [2] |
| Tankyrase-1 | 82 | 0.018 | - | [2] |
| VPARP | 46 | 0.002 | - | [2] |
| Human PARG | - | - | - | [16] |
| Human ARH3 | - | - | - | [16] |
| Note: Full kinetic parameters were not available in all cited abstracts. The table reflects data mentioned in the search results. |
Visualized Workflows
Experimental Workflow Diagram
Caption: General experimental workflow for a pNP-ADPr kinetic assay.
Data Analysis Workflow Diagram
Caption: Step-by-step workflow for analyzing raw kinetic data.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common assay problems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. graphpad.com [graphpad.com]
- 4. youtube.com [youtube.com]
- 5. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme Kinetics Software | KinTek Explorer [kintekcorp.com]
- 9. Enzyme Kinetics Data Fitting Software | KinTek Explorer [kintekexplorer.com]
- 10. Enzyme Kinetics Analysis: An online tool for analyzing enzyme initial rate data and teaching enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
- 14. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: pNP-ADPr Disodium Salt Versus Fluorescent Substrates for PARG Activity Assays
For researchers, scientists, and drug development professionals investigating the activity of Poly(ADP-ribose) Glycohydrolase (PARG), the choice of substrate is a critical determinant of assay performance. This guide provides a comprehensive comparison of the conventional colorimetric substrate, p-nitrophenyl-ADP-ribose (pNP-ADPr) disodium (B8443419) salt, and the increasingly popular fluorescent substrates. This objective analysis, supported by experimental data, will assist in selecting the optimal reagent for specific research needs, from high-throughput screening (HTS) to detailed kinetic studies.
Executive Summary
The primary distinction between these two substrate classes lies in their detection methodology and resulting sensitivity. pNP-ADPr is a colorimetric substrate that yields a yellow p-nitrophenolate product upon cleavage by PARG, which is quantified by absorbance. In contrast, fluorescent substrates are engineered to release a fluorophore upon enzymatic activity, leading to a measurable increase in fluorescence.
Generally, fluorescent assays offer significantly higher sensitivity and a wider dynamic range compared to colorimetric assays. This enhanced sensitivity makes them particularly suitable for detecting low levels of enzyme activity and for HTS applications where robust signal-to-background ratios and Z'-factors are paramount. While specific performance metrics for pNP-ADPr assays are not as readily published, a representative fluorescent PARG assay demonstrates a Z'-factor of 0.81 and a signal-to-background ratio of 52, indicating excellent performance for HTS.
Performance Data: A Quantitative Comparison
The following table summarizes the key performance parameters for pNP-ADPr and a representative fluorescent substrate, 4-(trifluoromethyl)umbelliferyl-ADP-ribose (TFMU-ADPr). The kinetic data is derived from a study comparing these substrates with various PARG enzymes.
| Parameter | pNP-ADPr (Colorimetric) | TFMU-ADPr (Fluorescent) | Reference |
| Detection Method | Absorbance (405 nm) | Fluorescence (Ex: 385 nm, Em: 502 nm) | [1] |
| Sensitivity | Lower | Higher | [2] |
| Z'-factor | Not readily available | 0.81 | [2] |
| Signal-to-Background Ratio | Not readily available | 52 | [2] |
| Km (human PARG) | Not readily available | 66.2 ± 15 µM | [1] |
| Vmax (human PARG) | Not readily available | 0.84 ± 0.05 µmol/min/mg | [1] |
| Km (T. thermophila PARG) | 210 ± 10 µM | 210 ± 13 µM | [1] |
| Vmax (T. thermophila PARG) | 16.9 ± 0.5 µmol/min/mg | 28.6 ± 0.6 µmol/min/mg | [1] |
Signaling Pathway and Enzymatic Reaction
Poly(ADP-ribosyl)ation is a post-translational modification where PARP enzymes transfer ADP-ribose units from NAD+ to target proteins, forming poly(ADP-ribose) (PAR) chains. This process is crucial in DNA damage repair, chromatin remodeling, and cell death pathways.[3][4] PARG is the primary enzyme responsible for hydrolyzing these PAR chains, thereby reversing the signaling event.[3]
Experimental Assay Workflows
The choice between a colorimetric and a fluorescent assay will dictate the experimental workflow. Below is a generalized comparison of the two approaches.
Experimental Protocols
Key Experiment 1: In Vitro PARG Activity Assay using pNP-ADPr (Colorimetric)
This protocol is adapted from a general method for continuous monitoring of PARG activity.[1]
Materials:
-
pNP-ADPr disodium salt
-
Purified PARG enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
96-well clear flat-bottom plate
-
Spectrophotometer plate reader
Procedure:
-
Prepare a stock solution of pNP-ADPr in assay buffer.
-
In a 96-well plate, add 45 µL of the appropriate concentration of PARG enzyme diluted in assay buffer to each well.
-
To initiate the reaction, add 5 µL of a 10X concentrated pNP-ADPr solution to each well.
-
Immediately place the plate in a spectrophotometer pre-set to 25°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
Key Experiment 2: In Vitro PARG Activity Assay using a Fluorescent Substrate
This protocol is based on a commercially available fluorogenic PARG assay kit.[5]
Materials:
-
Fluorogenic PARG substrate (e.g., TFMU-ADPr)
-
Purified PARG enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
96-well black flat-bottom plate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the fluorescent PARG substrate in an appropriate solvent (e.g., DMSO).
-
In a 96-well black plate, add 20 µL of diluted PARG enzyme (e.g., to 0.25 ng/µL in Assay Buffer) to the "Positive Control" and "Test Inhibitor" wells. Add 20 µL of Assay Buffer to the "Blank" wells.
-
If screening for inhibitors, add 5 µL of the test compound at various concentrations to the "Test Inhibitor" wells. Add 5 µL of vehicle to the "Positive Control" and "Blank" wells.
-
Incubate for 15 minutes at room temperature.
-
Prepare the Substrate Solution by diluting the fluorescent substrate stock to the desired final concentration in Assay Buffer.
-
Initiate the reaction by adding 25 µL of the Substrate Solution to all wells.
-
Incubate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths (e.g., Ex: 385 nm, Em: 502 nm).
-
Subtract the "Blank" values from all other measurements.
Conclusion
For researchers requiring high sensitivity, and suitability for HTS, fluorescent PARG substrates are the superior choice. They offer a robust and reliable method for measuring PARG activity with excellent assay statistics. The this compound salt, while a valuable tool for establishing continuous PARG assays and for certain kinetic studies, may not be ideal for applications demanding high sensitivity or for screening large compound libraries due to the inherent limitations of colorimetric detection. The selection of the appropriate substrate should be guided by the specific experimental needs and the available instrumentation.
References
- 1. Monitoring Poly(ADP-ribosyl)glycohydrolase Activity with a Continuous Fluorescent Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Poly(ADP-Ribose) Glycohydrolase (PARG) vs. Poly(ADP-Ribose) Polymerase (PARP) – Function in Genome Maintenance and Relevance of Inhibitors for Anti-cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to Cross-Validation of pNP-ADPr Assay and Immunofluorescence for PARP Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and cellular biology, the accurate measurement of Poly(ADP-ribose) Polymerase (PARP) activity is crucial for understanding DNA repair mechanisms and evaluating the efficacy of novel inhibitors. Two prominent methods for assessing PARP activity are the biochemical pNP-ADPr (para-nitrophenyl-ADP-ribose) assay and the cell-based immunofluorescence (IF) imaging of poly(ADP-ribose) (PAR). This guide provides a comprehensive comparison of these two techniques, offering insights into their respective principles, protocols, and data outputs to aid researchers in selecting the appropriate assay for their needs and in cross-validating their findings.
Principle of the Assays
The pNP-ADPr assay is a colorimetric method that provides a quantitative measure of PARP enzyme activity in a purified system. It utilizes a synthetic substrate, pNP-ADPr, which is cleaved by PARP enzymes, releasing para-nitrophenol (pNP). The amount of pNP produced, which can be measured spectrophotometrically at 405 nm, is directly proportional to the PARP enzyme activity. This assay is particularly useful for determining enzyme kinetics, inhibitor potency (IC50 values), and for high-throughput screening of compound libraries.[1][2][3][4]
Immunofluorescence , on the other hand, is a cell-based imaging technique that allows for the visualization and semi-quantitative analysis of PAR formation within intact cells. This method relies on specific antibodies or PAR-binding domains to detect the presence of PAR polymers, which are synthesized by PARPs in response to DNA damage. By staining cells with these reagents and fluorescently-labeled secondary antibodies, researchers can observe the subcellular localization of PAR and assess changes in PAR levels in response to stimuli or inhibitors.[5][6][7] This technique provides valuable information about the cellular activity of PARP inhibitors and their effects on DNA damage responses in a more physiological context.
Experimental Protocols
pNP-ADPr Colorimetric Assay Protocol
This protocol is adapted for a 96-well plate format and is suitable for measuring the activity of purified PARP enzymes and the potency of their inhibitors.
Materials:
-
Purified PARP enzyme (e.g., PARP1, PARP2)
-
pNP-ADPr substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
DNA activator (e.g., sonicated salmon sperm DNA)
-
NAD+
-
PARP inhibitor compounds
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the PARP reaction mixture by adding assay buffer, DNA activator, and NAD+ to each well of the 96-well plate.
-
Add the PARP inhibitor to be tested at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control without any inhibitor.
-
To initiate the reaction, add the purified PARP enzyme to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Add the pNP-ADPr substrate to each well.
-
Immediately start monitoring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of increase in absorbance corresponds to the rate of pNP production and thus PARP activity.
-
For endpoint assays, stop the reaction after a specific time by adding a stop solution (e.g., 0.5 M NaOH) and then measure the final absorbance at 405 nm.
-
Calculate the percentage of PARP inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Immunofluorescence Protocol for PAR Detection
This protocol describes the staining of poly(ADP-ribose) in cultured cells treated with a DNA damaging agent and a PARP inhibitor.
Materials:
-
Cultured cells grown on coverslips or in imaging-compatible plates
-
DNA damaging agent (e.g., H2O2, MMS)
-
PARP inhibitor
-
PARG inhibitor (optional, to prevent PAR degradation)[5]
-
Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against PAR (e.g., mouse anti-PAR monoclonal antibody) or a PAR-binding reagent.
-
Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips or in imaging plates and allow them to adhere overnight.
-
Pre-treat the cells with the PARP inhibitor or vehicle control for the desired time.
-
(Optional) Add a PARG inhibitor to the media to stabilize the PAR signal.[5]
-
Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10-30 minutes).
-
Wash the cells with PBS and fix them with the chosen fixation solution. The choice of fixative can influence the staining pattern and intensity.[6]
-
Permeabilize the cells with permeabilization buffer to allow antibody entry.
-
Block non-specific antibody binding by incubating the cells in blocking buffer.
-
Incubate the cells with the primary antibody against PAR diluted in blocking buffer.
-
Wash the cells with PBS and incubate with the fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides or image the plates directly using a fluorescence microscope.
-
Acquire images and quantify the fluorescence intensity of the PAR signal in the nucleus of the cells using image analysis software.
Data Presentation and Comparison
The quantitative data obtained from both assays can be summarized to provide a comprehensive picture of a PARP inhibitor's activity. While the pNP-ADPr assay provides precise biochemical potency, immunofluorescence offers cellular efficacy and visual confirmation of target engagement.
| Parameter | pNP-ADPr Assay | Immunofluorescence | Interpretation |
| Metric | IC50 (nM) | % Reduction in Nuclear Fluorescence Intensity | A low IC50 value indicates high biochemical potency. A significant reduction in fluorescence demonstrates the inhibitor's ability to block PARP activity in a cellular context. |
| PARP Inhibitor A | 5.2 | 85% at 1 µM | Potent inhibitor both biochemically and in cells. |
| PARP Inhibitor B | 150.8 | 30% at 1 µM | Moderate biochemical potency, with lower efficacy in the cellular environment at the tested concentration. |
| Vehicle Control | N/A | 0% (baseline) | Baseline PARP activity in the absence of an inhibitor. |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the type of comparative results that can be obtained.
Visualization of Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context, the following diagrams have been generated using the DOT language.
Caption: Comparative workflow of the pNP-ADPr assay and Immunofluorescence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pNP-ADPr|CAS 939028-75-8|DC Chemicals [dcchemicals.com]
- 3. pNP-ADPr [cnreagent.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. raytruantlab.ca [raytruantlab.ca]
- 6. researchgate.net [researchgate.net]
- 7. Immunofluorescent staining of poly(ADP-ribose) in situ in HeLa cell chromosomes in the M phase - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Measuring PARG Activity in Cell Lysates: A Comparative Analysis of Leading Methods
For researchers, scientists, and drug development professionals engaged in the study of DNA damage repair and cancer therapeutics, the accurate measurement of Poly(ADP-ribose) glycohydrolase (PARG) activity is paramount. As a key enzyme that counteracts the action of Poly(ADP-ribose) polymerases (PARPs), PARG represents a critical target in oncology. This guide provides an objective comparison of alternative methods for quantifying PARG activity in cell lysates, complete with supporting experimental data and detailed protocols to aid in the selection of the most suitable assay for your research needs.
The inhibition of PARG leads to the accumulation of poly(ADP-ribose) (PAR) chains, a post-translational modification crucial for signaling DNA damage. This accumulation can disrupt DNA repair processes, leading to cell death, particularly in cancer cells. Consequently, the development and screening of PARG inhibitors are of significant interest in drug discovery. The choice of assay for measuring PARG activity can profoundly impact the quality and throughput of this research. Here, we compare four widely used methods: immunofluorescence assays, fluorogenic assays, colorimetric assays, and ELISA-based methods.
Comparative Analysis of PARG Activity Assays
The selection of an appropriate assay for measuring PARG activity depends on several factors, including the required sensitivity, throughput, and the specific research question being addressed. The following table summarizes the key quantitative parameters of the four major assay types.
| Assay Type | Principle | Throughput | Sensitivity | Dynamic Range | Key Advantages | Key Disadvantages |
| Immunofluorescence Assay | In-situ detection of PAR levels in cells using a specific anti-PAR antibody. PARG inhibition leads to increased PAR accumulation, which is quantified by fluorescence intensity. | Medium to High (384-well format) | Nanomolar to micromolar (nM to µM) inhibitor potency.[1][2] | Dependent on antibody and imaging system. | Provides spatial information (nuclear vs. cytoplasmic PAR); suitable for cell-based screening of permeable inhibitors.[1] | Indirect measure of PARG activity; can be influenced by factors affecting PARP activity; requires cell imaging capabilities. |
| Fluorogenic Assay | Utilizes a quenched fluorogenic substrate that becomes fluorescent upon cleavage by PARG. The increase in fluorescence is directly proportional to PARG activity.[3] | High (96- or 384-well format) | Picomolar to nanomolar (pM to nM) enzyme concentration. | Typically linear over a 3-4 log range. | Direct measurement of enzyme activity; high sensitivity and continuous monitoring possible; amenable to HTS.[3] | Requires a fluorescence plate reader; potential for interference from fluorescent compounds. |
| Colorimetric Assay | Measures the product of an enzymatic reaction that generates a colored substance. For PARG, this often involves a coupled enzyme reaction where the final product is chromogenic. | Medium to High (96-well format) | Nanomolar (nM) range for inhibitors. | Generally narrower than fluorogenic assays. | Simple, uses standard absorbance plate readers; cost-effective. | Lower sensitivity compared to fluorescent and ELISA methods; potential for interference from colored compounds. |
| ELISA-Based Assay | A sandwich ELISA format is used to capture and quantify PARylated proteins from cell lysates. PARG inhibition results in higher levels of detectable PAR. | High (96- or 384-well format) | Picomolar to nanomolar (100 pM to 20 nM) PAR concentration. | Wide, typically 2-3 orders of magnitude. | High sensitivity and specificity; quantitative; suitable for HTS. | Multi-step procedure; can be more time-consuming than direct enzyme assays. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these assays. Below are representative protocols for each of the key experimental methods cited.
Cell-Based Immunofluorescence Assay for PARG Inhibition
This protocol is adapted from a high-content screening assay to detect nuclear PAR accumulation following DNA damage and PARG inhibition.[1]
Materials:
-
HeLa cells (or other suitable cell line)
-
384-well imaging plates
-
Methyl methanesulfonate (B1217627) (MMS)
-
PARG inhibitor compounds
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Anti-PAR primary antibody
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed HeLa cells into a 384-well imaging plate at a density that will result in a sub-confluent monolayer after 24 hours.
-
Compound Treatment: Treat cells with a dilution series of the PARG inhibitor or vehicle control (DMSO) for 1 hour.
-
DNA Damage Induction: Add MMS to a final concentration of 100 µg/mL to all wells (except for negative controls) and incubate for 30 minutes at 37°C.
-
Fixation and Permeabilization:
-
Gently remove the medium and wash the cells with PBS.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash twice with PBS.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1 hour at room temperature.
-
Incubate with anti-PAR primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain (DAPI or Hoechst) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the mean fluorescence intensity of the PAR signal within the nuclear region (defined by the DAPI/Hoechst stain).
-
Plot the normalized PAR intensity against the inhibitor concentration to determine the IC50 value.
-
Fluorogenic PARG Activity Assay in Cell Lysates
This protocol describes a direct, in-vitro assay to measure PARG activity from cell lysates using a fluorogenic substrate.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Fluorogenic PARG substrate (quenched)
-
Recombinant PARG enzyme (for standard curve)
-
PARG assay buffer
-
96-well black, flat-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup:
-
Prepare a standard curve using a serial dilution of recombinant PARG enzyme in assay buffer.
-
Dilute the cell lysates to a suitable concentration in assay buffer.
-
Add 50 µL of diluted cell lysate or PARG standard to the wells of the 96-well plate.
-
Include a blank control with assay buffer only.
-
-
Enzymatic Reaction:
-
Prepare the fluorogenic PARG substrate solution in assay buffer according to the manufacturer's instructions.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
-
Measurement:
-
Immediately start measuring the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for 30-60 minutes at 37°C.
-
Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 60 minutes) at 37°C and then measure the fluorescence.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the kinetic curve) or the endpoint fluorescence for each sample.
-
Subtract the blank reading from all measurements.
-
Determine the PARG activity in the cell lysates by interpolating from the standard curve. Express the activity as units per mg of total protein.
-
Sandwich ELISA for PARylation in Cell Lysates
This protocol outlines a sandwich ELISA to quantify the amount of PARylated proteins in cell lysates, which is an indirect measure of PARG activity (inhibition of PARG leads to increased PARylation).
Materials:
-
Cell lysis buffer with PARG inhibitor (e.g., ADP-HPD)
-
96-well plate pre-coated with anti-PAR capture antibody
-
Detection anti-PAR antibody (e.g., biotinylated)
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Treat cells with PARG inhibitors or control vehicle.
-
Harvest and lyse cells in a lysis buffer containing a PARG inhibitor to prevent PAR degradation during sample preparation.
-
Determine the protein concentration of the cleared lysates.
-
-
ELISA Procedure:
-
Add 100 µL of diluted cell lysates to the wells of the pre-coated plate. Incubate for 2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of the detection anti-PAR antibody and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Add 100 µL of stop solution to each well.
-
-
Measurement and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using a known concentration of PAR polymer.
-
Quantify the amount of PAR in the cell lysates by comparing their absorbance values to the standard curve.
-
Visualizing the Molecular Pathways and Experimental Processes
To further clarify the biological context and experimental designs, the following diagrams have been generated using the DOT language.
Caption: PARG's role in the DNA damage response pathway.
Caption: A typical workflow for screening PARG inhibitors.
References
A Comparative Analysis of Enzyme Kinetic Parameters Across Different Substrates
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Enzyme-Substrate Specificity Through Kinetic Analysis
The catalytic efficiency and substrate affinity of an enzyme are fundamental parameters in biochemical research and drug development. These are quantitatively described by the Michaelis-Menten kinetic constants, Vmax and Km. This guide provides a comparative analysis of these parameters for two different enzymes, each with multiple substrates, supported by detailed experimental protocols and visual representations of the underlying principles.
Comparative Kinetic Data
The following table summarizes the kinetic parameters for Yeast Alcohol Dehydrogenase and β-Galactosidase with their respective substrates. This data provides a clear comparison of how the nature of the substrate affects the enzyme's catalytic activity.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Catalytic Efficiency (kcat/Km) (s⁻¹M⁻¹) |
| Yeast Alcohol Dehydrogenase | Ethanol | 0.4 | 0.33 | 9.06 |
| Propanol (B110389) | - | Lower than Ethanol | - | |
| β-Galactosidase | o-nitrophenyl-β-D-galactopyranoside (ONPG) | 6.644 | 147.5 | 9.06 |
| Lactose (B1674315) | 23.28 | 10.88 | 2.75 |
Note: The Vmax for propanol with yeast alcohol dehydrogenase was observed to be lower than that of ethanol, indicating a lower catalytic rate, though a specific value was not provided in the source material.[1]
Experimental Protocols
The determination of these kinetic parameters relies on precise and consistent experimental methodologies. Below are detailed protocols for the key experiments cited in this guide.
Enzyme Kinetic Assay for Alcohol Dehydrogenase
This protocol outlines the steps to determine the kinetic parameters of yeast alcohol dehydrogenase (ADH) with different alcohol substrates.[1]
1. Materials:
-
Yeast Alcohol Dehydrogenase (ADH)
-
Ethanol
-
Propanol
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
Pyrophosphate buffer (pH 9.0)
-
Spectrophotometer
2. Procedure:
-
Prepare a series of substrate solutions (Ethanol and Propanol) of varying concentrations in pyrophosphate buffer.
-
Prepare a solution of NAD+ in the same buffer.
-
In a cuvette, mix the buffer, NAD+ solution, and a specific concentration of the alcohol substrate.
-
Initiate the reaction by adding a constant, known amount of the ADH enzyme solution.
-
Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm over time. This absorbance change corresponds to the formation of NADH.
-
The initial reaction velocity (V₀) is determined from the linear portion of the absorbance versus time plot.
-
Repeat steps 3-6 for each substrate concentration.
-
Plot the initial velocity (V₀) against the substrate concentration [S].
-
To determine Km and Vmax, the data can be plotted using a Lineweaver-Burk plot (1/V₀ vs 1/[S]), an Eadie-Hofstee plot (V₀ vs V₀/[S]), or a Hanes-Woolf plot ([S]/V₀ vs [S]). Non-linear regression analysis of the Michaelis-Menten plot (V₀ vs [S]) is the most accurate method.
Enzyme Kinetic Assay for β-Galactosidase
This protocol describes the determination of kinetic parameters for β-galactosidase with its natural substrate, lactose, and the artificial substrate, ONPG.[2][3]
1. Materials:
-
β-Galactosidase
-
Lactose
-
o-nitrophenyl-β-D-galactopyranoside (ONPG)
-
Phosphate buffer (pH 7.5 for lactose, pH 6.5 for ONPG)
-
Spectrophotometer
2. Procedure:
-
Prepare a series of solutions of lactose and ONPG at various concentrations in their respective optimal pH buffers.
-
In separate reaction tubes, add the buffer and a specific concentration of the substrate (lactose or ONPG).
-
Equilibrate the tubes to the optimal temperature for the enzyme (50°C).
-
Initiate the reaction by adding a constant amount of β-galactosidase to each tube.
-
For the ONPG substrate, the reaction can be monitored continuously by measuring the absorbance of the product, o-nitrophenol, at 420 nm.
-
For the lactose substrate, the reaction needs to be stopped at specific time points (e.g., by adding a strong base like sodium carbonate). The amount of product (glucose or galactose) can then be quantified using a separate assay, such as a glucose oxidase assay.
-
Determine the initial reaction velocity (V₀) for each substrate concentration.
-
Plot the initial velocity (V₀) against the substrate concentration [S].
-
Determine Km and Vmax using a Lineweaver-Burk plot, other linear transformations, or non-linear regression of the Michaelis-Menten plot.
Visualizing Enzyme Kinetics
To better understand the concepts discussed, the following diagrams illustrate the Michaelis-Menten kinetics workflow and a hypothetical signaling pathway involving multiple substrates.
Caption: Workflow for determining enzyme kinetic parameters.
Caption: A multi-substrate signaling pathway.
References
Safety Operating Guide
Navigating the Safe Disposal of pNP-ADPr Disodium Salt: A Procedural Guide
Core Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling of pNP-ADPr disodium (B8443419) salt should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
Key Safety Information Summary
| Parameter | Information | Source |
| Personal Contact | Avoid all personal contact, including inhalation. | [1] |
| Ventilation | Use in a well-ventilated area. | [1] |
| Spills | Use dry clean-up procedures and avoid generating dust. | [1] |
| Water Contamination | Prevent spillage from entering drains or water courses. | [1] |
Step-by-Step Disposal Protocol
The disposal of pNP-ADPr disodium salt, as with any chemical waste, must be carried out in strict accordance with local, state, and federal regulations.[1] The following protocol provides a general framework and should be adapted to meet the specific requirements of your institution's Environmental Health and Safety (EHS) office.
-
Consult Institutional Guidelines: Always consult your institution's EHS office for specific guidance on chemical waste disposal. They will provide information on approved waste containers, labeling requirements, and pickup schedules.
-
Waste Segregation: Do not mix this compound salt waste with other chemical waste streams unless explicitly permitted by your EHS office.
-
Containerization:
-
Solid Waste: Collect unused or contaminated solid this compound salt in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: For solutions containing this compound salt, use a designated, leak-proof, and clearly labeled hazardous waste container for aqueous chemical waste. Do not pour solutions down the drain. [1]
-
-
Labeling: Label the hazardous waste container with the full chemical name ("p-Nitrophenyl adenosine (B11128) diphosphate (B83284) ribose, disodium salt"), the concentration (if in solution), and any associated hazards.
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management team.
-
Decontamination: Decontaminate any empty containers that held this compound salt before disposal or recycling.[1]
Spill Management
In the event of a spill, the following procedure should be followed:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Control and Clean-up:
-
For small, dry spills, carefully sweep up the material, avoiding the generation of dust, and place it in a labeled hazardous waste container.[1]
-
For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound salt is outlined below.
Caption: Workflow for the safe disposal of this compound salt.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
